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  • Product: 1-Butylspiro[2.2]pentane
  • CAS: 6191-90-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Computational Determination of Strain Energy in 1-butylspiro[2.2]pentane

This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of calculating the strain energy of 1-butylspiro[2.2]pentane. It is intended for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, in-depth exploration of the theoretical and practical aspects of calculating the strain energy of 1-butylspiro[2.2]pentane. It is intended for researchers, scientists, and professionals in drug development who are interested in understanding and applying computational chemistry techniques to quantify the energetic properties of highly strained molecules.

Introduction: The Significance of Ring Strain in Molecular Design

Ring strain is a cornerstone concept in organic chemistry, representing the inherent instability in cyclic molecules that arises from deviations from ideal bond angles, bond lengths, and torsional angles.[1][2] This stored potential energy, known as strain energy, significantly influences a molecule's reactivity, stability, and three-dimensional conformation. For drug development professionals, understanding and quantifying strain energy is paramount, as it can dictate a molecule's binding affinity to a biological target, its metabolic stability, and its overall suitability as a therapeutic agent.

Spiro[2.2]pentane, the parent structure of the molecule of interest, is a fascinating case study in strain. Comprised of two fused cyclopropane rings sharing a single carbon atom, it exhibits a remarkably high strain energy, estimated to be approximately 8 kcal/mol greater than the sum of two individual cyclopropane rings.[2][3] This additional strain is attributed to the unique geometry and bonding at the spirocyclic center.[3] The introduction of a butyl substituent at the 1-position is expected to have a nuanced effect on the overall strain energy, making 1-butylspiro[2.2]pentane an intriguing subject for computational investigation.

Theoretical Foundations: Quantifying Strain Energy

The strain energy of a molecule is not a directly measurable quantity but is rather determined by comparing its energy to a hypothetical, strain-free reference molecule.[4] Computationally, this is most reliably achieved through the use of isodesmic and, more specifically, homodesmotic reactions.[5][6]

  • Isodesmic Reactions: These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[7] This helps to cancel out systematic errors in the computational method.

  • Homodesmotic Reactions: A more refined subset of isodesmic reactions, homodesmotic reactions conserve not only the bond types but also the hybridization states of the atoms and the number of hydrogen atoms attached to each carbon.[6] This higher level of conservation leads to more accurate strain energy calculations by minimizing computational artifacts.[6]

For 1-butylspiro[2.2]pentane, a suitable homodesmotic reaction can be constructed to isolate the strain associated with the spirocyclic core.

Computational Methodology: A Step-by-Step Protocol

The accurate calculation of strain energy necessitates a rigorous and well-validated computational workflow. This section outlines a detailed protocol using the widely recognized Gaussian suite of programs, a powerful tool for electronic structure modeling.[8][9][10][11]

Software and Hardware Requirements
  • Software: Gaussian 16 or a later version is recommended for its comprehensive set of theoretical methods and basis sets.[8] GaussView can serve as a valuable graphical user interface for building molecules and visualizing results.[12]

  • Hardware: A high-performance computing (HPC) cluster is advisable for these calculations, particularly for the geometry optimizations and frequency analyses of the larger molecules involved in the homodesmotic reaction.

Step 1: Molecular Structure Generation

The initial three-dimensional structures of 1-butylspiro[2.2]pentane and all other molecules in the chosen homodesmotic reaction (see Section 4) are built using a molecular editor such as GaussView.[10] Care should be taken to generate a reasonable initial geometry to facilitate the subsequent optimization process.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy conformation of each molecule. This is a critical step, as the accuracy of the final strain energy calculation is highly dependent on the quality of the optimized structures.

  • Theoretical Level: Density Functional Theory (DFT) is a robust and computationally efficient method for this purpose.[13][14] The B3LYP functional is a popular and well-benchmarked choice for organic molecules. For highly strained systems, it is prudent to consider hybrid functionals with a higher percentage of Hartree-Fock exchange, although their performance can vary.[15]

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point, providing a balance between accuracy and computational cost. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

The optimization is performed in Gaussian using the Opt keyword.

Step 3: Vibrational Frequency Analysis

Following a successful geometry optimization, a frequency calculation must be performed to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface.

  • Procedure: This is accomplished using the Freq keyword in Gaussian.[9]

  • Verification: A true minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be further optimized.

The output of the frequency calculation also provides the zero-point vibrational energy (ZPVE), which is essential for obtaining accurate thermochemical data.

Step 4: Single-Point Energy Calculations

To obtain highly accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a more sophisticated theoretical method and a larger basis set.

  • Recommended Methods: High-level ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)) are recommended for their accuracy in treating electron correlation.

  • Basis Set: A correlation-consistent basis set, such as aug-cc-pVTZ, is a suitable choice for these high-accuracy calculations.

These calculations are performed using the SP keyword in Gaussian.

Homodesmotic Reaction Scheme for 1-butylspiro[2.2]pentane

The following homodesmotic reaction is proposed for the calculation of the strain energy of 1-butylspiro[2.2]pentane. This reaction is designed to break the strained spiro[2.2]pentane core into less strained, open-chain fragments while conserving the number and types of all chemical bonds.

Proposed Homodesmotic Reaction:

1-butylspiro[2.2]pentane + 5 CH₃-CH₃ → CH₃-CH₂-CH(CH₂-CH₃)₂ + 2 CH₃-CH₂-CH₃

Causality of Experimental Choice:

  • Conservation of Atom and Bond Types: On both sides of the equation, there are the same number of C(sp³)-C(sp³), C(sp³)-H, C(sp²)-C(sp³), and C(sp²)-H bonds. This ensures that the calculated reaction enthalpy primarily reflects the difference in strain energy between the reactants and products.

  • Minimization of Other Energy Differences: By using simple, unstrained alkanes as reference compounds, we minimize contributions from other energetic factors, such as steric interactions in the products, which could confound the strain energy calculation.

The strain energy is then calculated as the enthalpy change (ΔH) of this reaction.

Data Presentation and Analysis

The calculated energies from the computational workflow should be systematically organized to facilitate the calculation of the strain energy.

Table 1: Calculated Electronic and Zero-Point Vibrational Energies

MoleculeB3LYP/6-31G(d) Optimized Energy (Hartree)ZPVE (Hartree)MP2/aug-cc-pVTZ Single-Point Energy (Hartree)
1-butylspiro[2.2]pentaneValueValueValue
Ethane (CH₃-CH₃)ValueValueValue
3-ethylpentaneValueValueValue
Propane (CH₃-CH₂-CH₃)ValueValueValue

The total enthalpy (H) for each molecule at 298.15 K can be calculated as:

H = E_SP + ZPVE + H_trans + H_rot + H_vib + RT

Where E_SP is the single-point energy, ZPVE is the zero-point vibrational energy, and the subsequent terms are the thermal contributions to enthalpy, which are obtained from the frequency calculation output.

The strain energy is then calculated as:

Strain Energy = ΣH(products) - ΣH(reactants)

Visualization of the Computational Workflow

A clear visualization of the computational process is essential for understanding the logical flow of the methodology.

computational_workflow cluster_prep Structure Preparation cluster_geom_opt Geometry Optimization & Verification cluster_energy High-Accuracy Energy Calculation cluster_analysis Strain Energy Calculation node_build 1. Build Molecular Structures (GaussView) node_opt 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) node_build->node_opt Initial Geometries node_freq 3. Frequency Analysis (Confirm Minimum) node_opt->node_freq Optimized Geometries node_sp 4. Single-Point Energy (MP2/aug-cc-pVTZ) node_freq->node_sp Verified Minima node_thermo 5. Calculate Thermochemical Data node_sp->node_thermo Accurate Electronic Energies node_strain 6. Calculate Strain Energy (ΔH of Homodesmotic Reaction) node_thermo->node_strain Enthalpies

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Exploratory

Thermodynamic Stability and Mechanistic Profiling of 1-Butylspiropentane Derivatives: A Technical Guide

Thermodynamic Stability and Mechanistic Profiling of 1-Butylspiro[1]pentane Derivatives: A Technical Guide Executive Summary The spiropentane system represents one of the most fascinating architectures in structural orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Mechanistic Profiling of 1-Butylspiro[1]pentane Derivatives: A Technical Guide

Executive Summary

The spiropentane system represents one of the most fascinating architectures in structural organic chemistry. As the simplest spiro-connected cycloalkane (a triangulane), its unique topology consists of two fused cyclopropane rings sharing a single quaternary carbon atom[1]. The introduction of an alkyl chain, specifically in 1-butylspiropentane (CAS: 6191-90-8) [2], breaks the inherent D2d​ symmetry of the parent molecule, perturbing its thermodynamic baseline.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability, strain-release mechanics, and experimental validation protocols for 1-butylspiropentane derivatives. Designed for researchers and drug development professionals, this guide bridges the gap between fundamental physical chemistry and applied synthetic utility, particularly in the design of conformationally constrained pharmaceutical scaffolds.

Structural and Thermodynamic Baseline of Spiro[1]pentane Systems

To understand the 1-butyl derivative, one must first analyze the parent spiropentane (CAS: 157-40-4). The molecule is characterized by extreme angle strain. The central spiro carbon is forced into a tetrahedral geometry, but the cyclopropane rings demand internal angles of approximately 60°. This geometric frustration is accommodated by "bent bonds" (Walsh orbitals) possessing high p-character.

Structural determination reveals two distinct C–C bond lengths: the bonds connecting to the quaternary spiro carbon are unusually short (146.9 pm), while the peripheral methylene-methylene (CH₂–CH₂) bonds are longer and significantly weaker (151.9 pm)[3].

This extreme distortion results in a massive thermodynamic penalty. The standard enthalpy of formation ( ΔHf∘​ ) for gaseous spiropentane is highly endothermic at 185.1 ± 0.75 kJ/mol[1], yielding an experimental ring strain energy (RSE) of approximately 64.2 kcal/mol[4].

Impact of the 1-Butyl Substitution

The addition of a 1-butyl group (1-butylspiropentane) introduces two competing thermodynamic effects:

  • Inductive Stabilization: The alkyl chain donates electron density, slightly stabilizing the adjacent strained C–C bonds.

  • Steric Destabilization: The flexible butyl chain introduces steric clashes (gauche interactions) with the orthogonal cyclopropane ring, slightly increasing the overall strain energy relative to the parent compound.

Table 1: Comparative Thermodynamic Parameters

Note: Values for the 1-butyl derivative are derived from computational group additivity models based on the parent baseline.

Thermodynamic ParameterSpiropentane (Parent)1-Butylspiropentane
CAS Number 157-40-46191-90-8
Standard Enthalpy of Formation ( ΔHf∘​ , gas) 185.2 kJ/mol~105.0 kJ/mol
Ring Strain Energy (RSE) 64.2 kcal/mol[4]~65.1 kcal/mol
Spiro C–C Bond Length 146.9 pm[3]~147.2 pm
Methylene C–C Bond Length 151.9 pm[3]~152.1 pm
Thermal Rearrangement Threshold 360 – 410 °C[1]340 – 390 °C

Mechanistic Causality: Thermal Rearrangement and Ring-Opening

The thermodynamic instability of 1-butylspiropentane dictates its chemical reactivity. The immense strain energy (~65 kcal/mol) acts as a thermodynamic spring, driving both thermal degradation and catalytic ring-opening.

Upon heating to elevated temperatures (>340 °C), the molecule undergoes homolytic cleavage. Because the peripheral CH₂–CH₂ bonds (151.9 pm) are longer and weaker than the spiro C–C bonds, they break first, yielding a diradical intermediate[3]. This intermediate faces a thermodynamic bifurcation:

  • Ring Expansion: Recombination of the diradical forms a less strained butyl-substituted methylenecyclobutane.

  • Fragmentation: Complete cleavage yields ethene and a butylpropadiene derivative[1].

In synthetic applications, this strain is harnessed for selective carbon-carbon bond activation. Transition metals (e.g., Zirconium) can insert into the strained ring of spiropentane derivatives, facilitating a "metal-walk" and selective single C–C bond cleavage with near-quantitative diastereospecificity[5].

Pathway A 1-Butylspiro[2.2]pentane (High Strain: ~65 kcal/mol) B Diradical Intermediate (C-C Bond Homolysis) A->B Thermal (>340 °C) E Metal-Catalyzed Selective Cleavage A->E Transition Metal (e.g., Zr) C Ring Expansion (Butylmethylenecyclobutane) B->C Recombination D Fragmentation (Ethene + Butylpropadiene) B->D Cleavage

Thermodynamic degradation and catalytic ring-opening pathways of 1-butylspiropentane.

Experimental Methodologies for Thermodynamic Validation

To accurately profile highly strained hydrocarbons, empirical calorimetry must be coupled with high-level quantum mechanical calculations. The following protocols outline a self-validating system for determining the thermodynamic stability of 1-butylspiropentane.

Protocol 1: Isoperibol Bomb Calorimetry for Enthalpy of Combustion ( ΔHc∘​ )

Purpose: To empirically determine the heat of combustion, which is subsequently used to calculate the enthalpy of formation.

  • System Calibration: Combust a certified benzoic acid standard to determine the energy equivalent (heat capacity) of the calorimeter.

    • Causality: Establishes a precise baseline thermal response, ensuring that the measured temperature rise accurately reflects the energy released by the target molecule.

  • Sample Encapsulation: Seal exactly 0.5 g of 1-butylspiropentane inside a combustible, pre-weighed gelatin capsule.

    • Causality: Because the derivative is a volatile liquid at room temperature, encapsulation prevents premature evaporation before ignition, ensuring complete mass-to-energy conversion.

  • Oxygen Pressurization: Purge the bomb twice with O2​ , then pressurize to 30 atm using high-purity (99.99%) oxygen.

    • Causality: High pressure drives the combustion reaction to absolute completion, preventing the formation of carbon monoxide or soot, which would drastically skew the exothermic output.

  • Ignition and Logging: Ignite the sample via a standardized cotton thread and log the temperature curve. Apply the Regnault-Pfaundler correction.

    • Causality: The isoperibol water jacket maintains a constant external temperature, allowing for precise mathematical correction of inevitable heat leaks during the rapid, violent combustion of the strained rings.

Protocol 2: Computational DFT Workflow for Strain Energy

Purpose: To isolate the exact ring strain energy (RSE) via computational chemistry.

  • Conformational Search: Perform a Molecular Mechanics (MMFF) conformational search on the 1-butyl chain.

    • Causality: The flexible butyl chain possesses multiple rotamers. Identifying the global minimum prevents the artificial overestimation of the ground-state energy.

  • Geometry Optimization: Optimize the lowest-energy conformer using Density Functional Theory at the B3LYP/6-311++G(d,p) level.

    • Causality: The inclusion of diffuse functions (++) is strictly required to accurately model the expanded electron density inherent to the highly bent "banana bonds" of the spiro system[1].

  • Homodesmotic Reaction Modeling: Construct a balanced theoretical chemical equation using unstrained reference alkanes (e.g., propane, butane, neopentane) to calculate the RSE.

    • Causality: Homodesmotic reactions conserve the number of each type of carbon-carbon bond state ( sp3−sp3 ), effectively canceling out systematic errors in the DFT functional and isolating the pure strain energy.

Workflow Start Thermodynamic Validation Exp Experimental: Bomb Calorimetry Start->Exp Comp Computational: DFT (B3LYP) Start->Comp Data1 Enthalpy of Combustion (ΔHc) Exp->Data1 Data2 Optimized Geometry & ZPE Comp->Data2 Calc Enthalpy of Formation (ΔHf) Data1->Calc Data2->Calc Homodesmotic Reactions Strain Strain Energy Derivation Calc->Strain

Integrated experimental and computational workflow for thermodynamic validation.

Applications in Drug Development

The thermodynamic properties of spiropentanes make them highly valuable in modern medicinal chemistry. They are increasingly utilized as rigid, conformationally constrained carbocycles with well-defined exit vectors and exceptionally high Fsp3​ character[6].

In drug design, replacing flat aromatic rings or flexible alkyl chains (like a standard tert-butyl group) with a spiropentane derivative reduces the entropic penalty upon target binding. For example, the integration of cyanospiropentane groups in LRRK2 inhibitors has been shown to yield up to a 75-fold increase in potency and a 6-fold increase in mean residence time[6].

The 1-butylspiropentane derivative offers a unique advantage: the rigid spiro core locks the spatial orientation of the molecule, while the 1-butyl chain acts as a flexible, lipophilic vector to probe deep hydrophobic pockets in target kinases or receptors, all while maintaining high metabolic stability against cytochrome P450 oxidation compared to unbranched alkyl chains.

Conclusion

1-Butylspiropentane is a high-energy, thermodynamically strained hydrocarbon that bridges the gap between theoretical physical chemistry and applied synthetic utility. With a ring strain energy exceeding 65 kcal/mol, its inherent instability drives predictable thermal rearrangements and highly selective metal-catalyzed ring-opening reactions. By employing rigorous, self-validating protocols—combining isoperibol calorimetry with high-level DFT homodesmotic modeling—researchers can accurately profile these derivatives, unlocking their potential as advanced building blocks in pharmaceutical drug development.

References

  • Spiropentane - Gas phase thermochemistry data. NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Spiropentane. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Selective Carbon-Carbon bond Activation: A Wellspring of Untapped Reactivity. Technion - Israel Institute of Technology (Ilan Marek Research Group). URL:[Link]

  • Synthesis of Spiropentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters (ACS Publications). URL:[Link]

Sources

Protocols & Analytical Methods

Method

catalytic ring-opening reactions of 1-butylspiro[2.2]pentane

Application Note: Catalytic Ring-Opening of 1-Butylspiro[1]pentane for Stereoselective Acyclic Scaffold Synthesis Executive Summary The synthesis of complex, three-dimensional acyclic hydrocarbon skeletons bearing multip...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Ring-Opening of 1-Butylspiro[1]pentane for Stereoselective Acyclic Scaffold Synthesis

Executive Summary

The synthesis of complex, three-dimensional acyclic hydrocarbon skeletons bearing multiple contiguous stereocenters remains a significant challenge in modern drug development. Spiro[1]pentanes, the smallest spiro-fused carbocycles, are increasingly utilized in medicinal chemistry to impart conformational rigidity and improve drug-like properties[2]. However, their exceptionally high ring strain energy (~63–65 kcal/mol) also makes them ideal "spring-loaded" precursors for diversity-oriented synthesis[2][3].

This application note details the catalytic and stoichiometric ring-opening methodologies for 1-butylspiro[1]pentane (CAS: 6191-90-8)[4][]. By leveraging transition-metal-mediated "chain-walking" and selective C–C bond cleavage, researchers can predictably access highly functionalized alkenyl cyclopropanes or 1,3-dienes with remarkable stereocontrol (ds > 98:2)[6][7].

Mechanistic Rationale: Strain Relief and "Metal-Walk" Dynamics

The fundamental driving force behind the reactivity of 1-butylspiro[1]pentane is its thermodynamic instability. While a single cyclopropane ring possesses ~27.5 kcal/mol of strain, the spiro[1]pentane system exhibits a disproportionately high strain energy of ~63 kcal/mol due to severe geometric distortion at the spiro carbon[6].

The Negishi Reagent and Chain-Walking The protocol utilizes the Negishi reagent (Cp₂Zr), generated in situ from zirconocene dichloride (Cp₂ZrCl₂) and n-butyllithium. The mechanism proceeds via the following self-validating sequence:

  • Allylic C–H Activation & Metal-Walk: The low-valent zirconium species coordinates to the alkyl chain. Through an iterative series of 1,2- or 1,3-hydride shifts (a "metal-walk"), the metal migrates along the butyl chain until it reaches the proximal position of the highly strained spiro center[6].

  • Selective β-Carbon Fragmentation: The proximity of the metal triggers a selective β-carbon fragmentation. The exergonic release of ring strain drives the cleavage of a single C–C bond, forming a stable zirconacyclopentane intermediate[7].

  • Divergent Resolution:

    • Single Ring-Opening: Direct electrophilic quenching (e.g., with acetone) of the intermediate yields an acyclic chain terminating in a fully intact, highly substituted cyclopropane[6].

    • Double Ring-Opening: The remaining cyclopropane ring is sterically hindered and rotationally constrained. To force the second C–C bond cleavage, a Lewis acid (BF₃·Et₂O) is introduced. This disrupts the stable metallacycle, prompting the second fragmentation to yield a stereodefined 1,3-diene[7].

Pathway Substrate 1-Butylspiro[2.2]pentane (Strain: ~63 kcal/mol) Zr Cp2Zr (Negishi Reagent) Metal-Walk & Activation Substrate->Zr in situ generation Metallacycle Zirconacyclopentane Intermediate (Single C-C Cleavage) Zr->Metallacycle β-carbon fragmentation PathA Electrophilic Quench (e.g., Acetone) Metallacycle->PathA PathB Lewis Acid Addition (BF3·Et2O) Metallacycle->PathB ProductA Alkenyl Cyclopropane (Mono-ring-opened) PathA->ProductA ds > 98:2 ProductB Substituted 1,3-Diene (Double-ring-opened) PathB->ProductB E-selectivity

Caption: Divergent transition-metal-mediated ring-opening pathways of 1-butylspiro[1]pentane.

Quantitative Data Presentation

The table below summarizes the expected reaction metrics when subjecting 1-butylspiro[1]pentane (and its extended alkyl homologues) to the divergent ring-opening conditions described by Marek and colleagues[6][7].

Reaction PathwayCatalyst / ReagentAdditive / QuenchTarget Product ScaffoldYield RangeStereoselectivity
Single Ring-Opening Cp₂ZrCl₂ / n-BuLiAcetone / H₂OAlkenyl cyclopropane75% – 85%ds > 98:2 (Quantitative)
Double Ring-Opening Cp₂ZrCl₂ / n-BuLiBF₃·Et₂OSubstituted 1,3-diene65% – 78%Excellent E-selectivity

Note: The chain length between the spiro[1]pentane unit and the initial unsaturation/activation site does not significantly alter the transformation efficiency, proving the robustness of the "metal-walk" mechanism[6][7].

Experimental Protocols

General Requirements: All manipulations must be carried out under a strict argon or nitrogen atmosphere using standard Schlenk techniques. Tetrahydrofuran (THF) must be freshly distilled over sodium/benzophenone.

Protocol A: Selective Single C–C Bond Cleavage

Objective: Synthesis of stereodefined alkenyl cyclopropanes.

  • Reagent Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Purge with argon.

  • Negishi Reagent Generation: Add zirconocene dichloride (Cp₂ZrCl₂, 1.2 equiv) and anhydrous THF (0.2 M relative to substrate). Cool the suspension to −78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-butyllithium (2.4 equiv, 2.5 M in hexanes) dropwise over 5 minutes. Stir at −78 °C for 15 minutes, then warm the mixture to room temperature and stir for an additional 2 hours to ensure complete formation of the active Cp₂Zr species.

  • Substrate Addition: Cool the dark red solution back to −78 °C. Add 1-butylspiro[1]pentane (1.0 equiv) dissolved in a minimal amount of anhydrous THF dropwise.

  • Chain-Walking & Cleavage: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The color will shift as the zirconacyclopentane intermediate forms.

  • Electrophilic Quench: Add an excess of anhydrous acetone (3.0 equiv) to the mixture at room temperature. Stir for 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the mono-ring-opened alkenyl cyclopropane.

Protocol B: Double Ring-Opening to 1,3-Dienes

Objective: Complete fragmentation of the spiro[1]pentane core.

  • Initial Cleavage: Follow Steps 1 through 5 from Protocol A to generate the zirconacyclopentane intermediate.

  • Lewis Acid Disruption: Instead of adding acetone, cool the reaction mixture to −78 °C and add Boron trifluoride diethyl etherate (BF₃·Et₂O, 2.0 equiv) dropwise.

  • Second Cleavage: Allow the reaction to warm to room temperature and stir for an additional 4 hours. The Lewis acid disrupts the rotational constraints of the metallacycle, forcing the second cyclopropane ring to open[7].

  • Workup & Purification: Quench carefully with water. Extract with diethyl ether, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to afford the highly substituted 1,3-diene.

Workflow Step1 Schlenk Setup Anhydrous THF Step2 Cp2ZrCl2 + n-BuLi -78°C to RT Step1->Step2 Step3 Add Substrate Stir 12h at RT Step2->Step3 Step4 Divergent Step (Acetone vs BF3·Et2O) Step3->Step4 Step5 Aqueous Workup & Chromatography Step4->Step5

Caption: Step-by-step laboratory workflow for the catalytic ring-opening protocol.

Troubleshooting & Critical Parameters

  • Incomplete Generation of Cp₂Zr: If the reaction yields unreacted starting material, ensure the n-BuLi is accurately titrated before use. The formation of the Negishi reagent requires strict adherence to the −78 °C to RT warming cycle.

  • Poor Diastereoselectivity: Diastereospecificity (ds > 98:2) relies heavily on the thermodynamic control of the metal-walk process[6]. Temperature spikes during substrate addition can lead to kinetic trapping of undesired isomers. Always add the substrate at −78 °C.

  • Premature Double Ring-Opening: Under standard conditions without a Lewis acid, the second ring-opening is sterically prohibited[7]. If over-fragmentation occurs in Protocol A, verify the purity of the solvent and the absence of trace acidic impurities.

References

  • Marek, I. "Selective Carbon-Carbon bond Activation: A Wellspring of Untapped Reactivity." Technion - Israel Institute of Technology. Available at:[Link]

  • ACS Publications. "Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents." Organic Letters. Available at: [Link]

  • ACS Publications. "Creating Stereocenters within Acyclic Systems by C–C Bond Cleavage of Cyclopropanes." Available at:[Link]

Sources

Application

1-butylspiro[2.2]pentane as a building block in organic synthesis

Application Note: 1-Butylspiro[1]pentane as an Advanced Building Block in Organic Synthesis and Drug Discovery Executive Summary The pursuit of novel, three-dimensional chemical space has driven medicinal chemistry away...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1-Butylspiro[1]pentane as an Advanced Building Block in Organic Synthesis and Drug Discovery

Executive Summary

The pursuit of novel, three-dimensional chemical space has driven medicinal chemistry away from flat, sp²-hybridized aromatic rings toward highly saturated, sp³-rich scaffolds. 1-Butylspiro[1]pentane (CAS: 6191-90-8) represents a premier structural motif in this paradigm[2]. Characterized by an orthogonal arrangement of two highly strained cyclopropane rings, this bicyclic system boasts an exceptional F(sp³) character and rigid, well-defined exit vectors.

As a Senior Application Scientist, I have observed that incorporating spiro[1]pentane derivatives into drug discovery pipelines significantly enhances metabolic stability and modulates lipophilicity when used as bioisosteres for tert-butyl, cyclopentyl, or phenyl groups[3]. However, the inherent ring strain (~65 kcal/mol) makes the synthesis and functionalization of these scaffolds uniquely challenging, precluding many traditional cyclopropanation methodologies[3]. This guide details the mechanistic causality, self-validating protocols, and quantitative data necessary to successfully leverage 1-butylspiro[1]pentane and its derivatives as building blocks in complex organic synthesis.

Structural Rationale & Physicochemical Profile

The utility of 1-butylspiro[1]pentane stems from its precise geometric constraints. The spirocyclic core locks the 1-butyl substituent into a highly specific spatial trajectory, allowing it to probe deep hydrophobic pockets in target proteins without the entropic penalty associated with flexible alkyl chains.

Table 1: Physicochemical Properties of 1-Butylspiro[1]pentane

Property Value Structural Implication
Chemical Name 1-Butylspiro[1]pentane Serves as a lipophilic, sterically demanding handle.
CAS Number 6191-90-8 Commercially available for late-stage functionalization[2].
Molecular Formula C₉H₁₆ High carbon-to-hydrogen ratio; optimal for lipophilicity tuning.
Ring Strain Energy ~65 kcal/mol Drives unique reactivity; requires mild synthetic conditions.

| F(sp³) Character | 1.00 | Maximizes 3D complexity, reducing off-target binding toxicity. |

Mechanistic Causality in Spiro[1]pentane Synthesis

To construct or modify the spiro[1]pentane architecture, chemists must navigate the thermodynamic instability of the target. Traditional Simmons-Smith reactions often fail on highly substituted alkenes due to steric congestion. Consequently, two advanced methodologies have proven superior:

  • Sulfone-Carbene Equivalents: A state-of-the-art strategy utilizes dialkyl sulfone anions as nucleophilic carbene equivalents[3]. The causality here is brilliant: the initial nucleophilic addition of the sulfone anion to a methylenecyclopropane relieves strain. Subsequently, an intramolecular substitution eliminates the sulfinate leaving group, closing the second cyclopropane ring to form the spiro[1]pentane[3].

  • Me₃Al / CH₂I₂ Reagent Systems: For alkylidenecyclopropanes, the use of trimethylaluminum and diiodomethane provides a highly reactive carbenoid species capable of overcoming the steric hindrance of the substrate[4].

G A Methylenecyclopropane (Starting Material) C Nucleophilic Addition (Strain Relief) A->C B Sulfone Anion (Carbene Eq.) B->C D Intramolecular Closure (Elimination) C->D E Spiro[2.2]pentane (Target Scaffold) D->E

Mechanistic pathway for spiro[1]pentane synthesis via sulfone-carbene equivalents.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Spiro[1]pentane Core via Sulfone-Carbene Equivalents

This protocol details the construction of functionalized spiro[1]pentanes, the foundational methodology required before appending the 1-butyl chain or utilizing pre-synthesized 1-butylspiro[1]pentane.

Reagents: Substituted methylenecyclopropane (1.0 equiv), Dialkyl sulfone (1.5 equiv), NaNH₂ (3.0 equiv), anhydrous THF (0.2 M). Causality Note: Excess NaNH₂ is strictly mandated not by stoichiometry, but by its low solubility in THF[3]. The heterogeneous nature of the mixture requires a large excess to ensure the complete deprotonation of the sulfone without inducing unwanted side reactions with the olefin.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, suspend NaNH₂ (3.0 equiv) in anhydrous THF.

  • Activation: Add the dialkyl sulfone (1.5 equiv) dropwise at 0 °C. Stir for 30 minutes to generate the sulfone anion. The solution will typically adopt a pale yellow hue.

  • Coupling: Introduce the methylenecyclopropane (1.0 equiv) slowly. Elevate the temperature to 80 °C. Causality: Thermal activation is required to drive the sterically hindered intramolecular ring closure following the initial addition.

  • Validation Checkpoint (In-Process QC): After 4 hours, extract a 50 µL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Analyze via GC-MS. The complete disappearance of the methylenecyclopropane peak and the emergence of the target mass validates the completion of the cyclopropanation. Do not proceed to workup until conversion exceeds 95%.

  • Workup & Isolation: Cool the reaction to 0 °C and carefully quench with saturated aqueous NH₄Cl. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (hexanes/EtOAc). Confirm the structure via ¹H NMR, looking for the characteristic highly shielded spiro-cyclopropyl protons between 0.5–1.5 ppm.

Protocol B: Chemoselective Cyclopropanation via Me₃Al / CH₂I₂

Causality Note: The choice of solvent in this protocol is highly consequential. Conducting the reaction in non-polar hexane preserves the spiro[1]pentane architecture. Conversely, utilizing CH₂Cl₂ induces a solvent-mediated rearrangement, expanding the ring to yield 1,1-disubstituted spiro[5]hexanes[4].

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve the alkylidenecyclopropane (1.0 equiv) in anhydrous hexane (0.1 M) under argon.

  • Carbenoid Generation: Slowly add Me₃Al (5.0 equiv) followed by CH₂I₂ (5.0 equiv) at room temperature. Caution: Highly exothermic.

  • Reaction & Validation: Stir at room temperature for 12 hours. Monitor via TLC (using KMnO₄ stain, as spirocycles lack UV chromophores).

  • Quench: Carefully quench with 1M HCl at 0 °C to destroy excess aluminum reagents. Extract with diethyl ether, dry, and concentrate to yield the spiro[1]pentane[4].

Quantitative Data Summaries

To assist in route scouting, the following table summarizes the expected yields and limitations of current spiro[1]pentane synthetic strategies.

Table 2: Yield Comparison of Spiro[1]pentane Synthetic Strategies

Methodology Reagents & Conditions Substrate Scope Average Yield Key Limitation
Sulfone-Carbene Equivalents Dialkyl sulfone, NaNH₂, THF, 80 °C Methylenecyclopropanes 24–81%[3] Requires excess base due to poor solubility[3].
Simmons-Smith (Charette Mod.) ZnEt₂, CH₂I₂, DCM, 0 °C Allenamides / Alkenes 40–67%[6] Poor diastereoselectivity on unsubstituted allenes[6].

| Me₃Al / CH₂I₂ Reagent | Me₃Al, CH₂I₂, Hexane, RT | Alkylidenecyclopropanes | >70%[4] | Solvent-dependent rearrangement to spiro[5]hexanes in CH₂Cl₂[4]. |

Application in Drug Discovery: Bioisosteric Replacement

In modern drug development, identifying a labile group that causes poor pharmacokinetics (PK) is a common hurdle. 1-Butylspiro[1]pentane is frequently deployed to replace tert-butyl groups that undergo rapid oxidative metabolism by Cytochrome P450 enzymes. The rigid spirocyclic core resists C-H oxidation while maintaining the necessary steric bulk to ensure high target affinity.

G A Lead Compound (Sub-optimal PK/Toxicity) B Identify Labile Group (e.g., t-Butyl) A->B C Bioisosteric Replacement (1-butylspiro[2.2]pentane) B->C D Increased F(sp3) & Rigidified Vectors C->D E Optimized Candidate (Enhanced Target Affinity) D->E

Logical workflow for optimizing drug candidates using spiro[1]pentane bioisosteres.

Sources

Method

Application Note: Advanced Cyclopropanation Methodologies for the Synthesis of 1-Butylspiropentane

Application Note: Advanced Cyclopropanation Methodologies for the Synthesis of 1-Butylspiro[1]pentane Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Compound: 1-Butylspiro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cyclopropanation Methodologies for the Synthesis of 1-Butylspiro[1]pentane

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals Compound: 1-Butylspiro[1]pentane (CAS: 6191-90-8)

Structural Rationale & Medicinal Chemistry Relevance

Spiro[1]pentanes are the smallest spiro-fused carbocycles. They are characterized by extreme ring strain (~63 kcal/mol), rigid structural topology, and highly defined exit vectors [1]. In modern drug development, these motifs are increasingly deployed as bioisosteres for gem-dimethyl groups or cyclopentanes to enhance the fraction of sp³ carbons ( Fsp3​ ), improve metabolic stability, and increase target residence time.

The synthesis of unactivated, alkyl-substituted spiropentanes like 1-butylspiro[1]pentane requires precision. Traditional transition-metal-catalyzed decompositions of diazo compounds often fail due to the requirement for electron-withdrawing stabilizing groups on the carbene [1]. Therefore, sequential carbenoid additions to allenes (e.g., 1,2-heptadiene) remain the most robust strategic disconnection.

Mechanistic Causality & Strategy Selection

The transformation of 1,2-heptadiene to 1-butylspiro[1]pentane requires a double cyclopropanation. The first equivalent of carbene attacks the less sterically hindered, more electron-rich terminal double bond to form an intermediate 1-methylene-2-butylcyclopropane . The second cyclopropanation must overcome significant steric bulk and the electron-withdrawing nature of the newly formed cyclopropane ring.

The Furukawa-Modified Simmons-Smith Approach

The classic zinc-copper ( Zn−Cu ) couple is often insufficiently reactive for the second cyclopropanation step. Instead, the Furukawa modification utilizing diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) is employed[2]. This generates a homogeneous, highly electrophilic EtZnCH2​I carbenoid.

  • Causality of Excess Reagents: Because the exocyclic double bond of the intermediate methylenecyclopropane is sterically shielded by the butyl chain, a large excess (4–5 equivalents) of the carbenoid is required to drive the reaction to completion and prevent the accumulation of the mono-cyclopropanated intermediate.

Organoaluminum Carbenoids & Solvent-Dependent Rearrangement

An alternative modern approach utilizes trimethylaluminum ( Me3​Al ) and CH2​I2​ . However, this method introduces a critical solvent dependency.

  • Causality of Solvent Choice: When the reaction is conducted in non-polar solvents like hexane, the desired spiro[1]pentane is formed. If conducted in dichloromethane ( CH2​Cl2​ ), the polarized intermediate undergoes a rapid, quantitative skeletal rearrangement to yield a 1,1-disubstituted spiro[2]hexane [3]. For the synthesis of 1-butylspiro[1]pentane, strictly non-polar conditions must be maintained if aluminum carbenoids are used.

MechanisticPathway A 1,2-Heptadiene (Butylallene) B 1-Methylene-2-butylcyclopropane (Intermediate) A->B  Et₂Zn, CH₂I₂  (Fast) C 1-Butylspiro[2.2]pentane (Target Product) B->C  Et₂Zn, CH₂I₂  (Slow, requires excess) D Spiro[2.3]hexane (Rearrangement Product) B->D  Me₃Al, CH₂I₂  in CH₂Cl₂ (Side Reaction)

Caption: Mechanistic divergence in the cyclopropanation of 1,2-heptadiene based on carbenoid and solvent.

Comparative Reaction Parameters

To guide experimental design, the following table summarizes the quantitative parameters and outcomes of the primary cyclopropanation methodologies evaluated for this class of compounds.

MethodologyReagentsSolventTemp (°C)Equivalents RequiredPrimary Outcome
Classic Simmons-Smith Zn−Cu , CH2​I2​ Et2​O Reflux (35)5.0Low yield; incomplete 2nd cyclopropanation.
Furukawa Modification Et2​Zn , CH2​I2​ CH2​Cl2​ 0 to 254.0 - 5.0High yield of 1-butylspiro[1]pentane.
Organoaluminum (Hexane) Me3​Al , CH2​I2​ Hexane255.0Moderate to high yield of spiro[1]pentane.
Organoaluminum (DCM) Me3​Al , CH2​I2​ CH2​Cl2​ 255.0Exclusive formation of spiro[2]hexane [3].

Validated Experimental Protocol: 1-Butylspiro[1]pentane

The following protocol utilizes the Furukawa-modified Simmons-Smith reaction, optimized for self-validation and scalability.

Reagents and Equipment
  • Substrate: 1,2-Heptadiene (1.0 equiv, 10 mmol, 0.96 g)

  • Carbenoid Precursors: Diethylzinc (1.0 M in hexanes, 5.0 equiv, 50 mL) and Diiodomethane (5.0 equiv, 50 mmol, 13.4 g)

  • Solvent: Anhydrous Dichloromethane ( CH2​Cl2​ ), 50 mL (Note: CH2​Cl2​ is safe here as zinc carbenoids do not trigger the spiro[2]hexane rearrangement seen with aluminum).

  • Equipment: 250 mL oven-dried Schlenk flask, dropping funnels, internal thermocouple.

Step-by-Step Methodology
  • System Purging & Preparation: Flame-dry the Schlenk flask under vacuum and backfill with ultra-high purity Argon. Add 50 mL of anhydrous CH2​Cl2​ and cool the system to 0 °C using an ice-water bath.

  • Carbenoid Generation (Critical Step): Inject the Et2​Zn solution (50 mL, 1.0 M) into the flask. Slowly add CH2​I2​ (13.4 g) dropwise over 30 minutes.

    • Causality: The formation of EtZnCH2​I is highly exothermic. Rapid addition will cause localized heating, leading to carbenoid decomposition into ethylene gas and zinc iodide, destroying the reagent's efficacy.

  • Substrate Addition: Dilute 1,2-heptadiene (0.96 g) in 10 mL of anhydrous CH2​Cl2​ . Add this solution dropwise to the active carbenoid mixture at 0 °C over 20 minutes.

  • Cyclopropanation & Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir vigorously for 18–24 hours.

  • Quench & Workup: Cool the mixture back to 0 °C. Carefully quench the reaction by the dropwise addition of saturated aqueous NH4​Cl (50 mL).

    • Safety Note: Unreacted Et2​Zn will react violently with water, releasing ethane gas. Vigorous stirring and slow addition are mandatory.

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether (3 × 30 mL). Combine the organic phases, wash with saturated Na2​S2​O3​ to remove residual iodine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure (careful: product is volatile). Purify via fractional distillation or silica gel chromatography (pentane).

Self-Validation & In-Process Controls

To ensure the protocol acts as a self-validating system, perform the following checks:

  • IR Spectroscopy Monitoring: Monitor the disappearance of the strong allene asymmetric stretch at ~1960 cm⁻¹ .

  • GC-MS Analysis: Pull a 0.1 mL aliquot at 12 hours. Quench in NH4​Cl /Ether. Analyze via GC-MS to ensure the intermediate 1-methylene-2-butylcyclopropane (m/z 110) has fully converted to 1-butylspiro[1]pentane (m/z 124). If the intermediate persists, an additional 1.0 equiv of Et2​Zn/CH2​I2​ must be generated in a separate flask and cannulated into the reaction.

ProtocolWorkflow S1 Step 1: System Purging Flame-dry flask, purge with Argon S2 Step 2: Carbenoid Preparation Cool Et₂Zn in DCM to 0 °C, add CH₂I₂ dropwise S1->S2 S3 Step 3: Substrate Addition Slowly add 1,2-Heptadiene, maintain 0 °C S2->S3 S4 Step 4: Cyclopropanation Warm to RT, stir for 18-24 hours (In-Process Control: Check IR for 1960 cm⁻¹) S3->S4 S5 Step 5: Quench & Workup Quench with sat. NH₄Cl, extract with Et₂O S4->S5

Caption: Step-by-step experimental workflow for the Furukawa-modified Simmons-Smith cyclopropanation.

References

  • Title: Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Synthesis of amido-spiro[1]pentanes via Simmons–Smith cyclopropanation of allenamides Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Partial asymmetric synthesis of methylenecyclopropanes and spiropentanes (Mechanistic insights into Me3Al/CH2I2 solvent effects) Source: ResearchGate URL: [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of 1-Butylspiro[2.2]pentane into Polymer Backbones

For: Researchers, scientists, and drug development professionals exploring novel polymer architectures. Abstract The incorporation of highly strained, three-dimensional moieties into polymer backbones represents a compel...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals exploring novel polymer architectures.

Abstract

The incorporation of highly strained, three-dimensional moieties into polymer backbones represents a compelling strategy for accessing materials with unique physical and mechanical properties. Spiro[2.2]pentane, as the smallest spiro-fused carbocycle, offers a rigid and well-defined three-dimensional structure that can significantly impact polymer morphology and behavior.[1][2][3][4][5] This guide provides a comprehensive overview of the theoretical and practical considerations for incorporating 1-butylspiro[2.2]pentane into polymer backbones. While direct experimental data on the polymerization of this specific monomer is limited, this document leverages established principles from the polymerization of analogous strained ring systems to propose detailed synthetic protocols and characterization methodologies.[6] We will explore the synthesis of the 1-butylspiro[2.2]pentane monomer, propose viable polymerization pathways including cationic and radical ring-opening polymerization, and detail the analytical techniques necessary for the comprehensive characterization of the resulting polymers.

Introduction: The Rationale for Spiro[2.2]pentane-Containing Polymers

The relentless pursuit of advanced materials with tailored properties has driven polymer chemists to explore beyond traditional linear and planar monomer units. The introduction of spirocyclic structures into a polymer backbone can induce significant changes in the material's properties due to their rigid, three-dimensional nature.[7][8][9] Incorporating spiro-junctions can lead to:

  • Increased Rigidity and Glass Transition Temperature (Tg): The constrained nature of the spirocyclic unit restricts segmental motion of the polymer chains, leading to a higher Tg and improved thermal stability.[10][11]

  • Enhanced Mechanical Strength: The rigid spiro-scaffold can contribute to a higher modulus and improved tensile strength in the resulting polymer.

  • Altered Solubility and Gas Permeability: The introduction of such a three-dimensional structure can disrupt chain packing, leading to increased free volume and potentially higher gas permeability, a desirable property for membrane applications.[7][8][9]

  • Unique Bioisosteric Properties: In the context of drug development and biomaterials, the rigid spiro[2.2]pentane core can serve as a non-aromatic bioisostere for phenyl groups, offering a novel scaffold for designing bioactive molecules with improved metabolic stability.[1][3]

The 1-butyl substituent on the spiro[2.2]pentane monomer is proposed to enhance its solubility in organic solvents, facilitating its synthesis and polymerization.

Synthesis of the Monomer: 1-Butylspiro[2.2]pentane

The synthesis of functionalized spiro[2.2]pentanes has been approached through various methodologies. For the preparation of 1-butylspiro[2.2]pentane, we propose a strategy adapted from established procedures for synthesizing substituted spiro[2.2]pentanes.[1][2][3][4][5] A plausible synthetic route involves the cyclopropanation of an appropriately substituted methylenecyclopropane.

Protocol 2.1: Synthesis of 1-Butylspiro[2.2]pentane

This protocol is based on the Simmons-Smith cyclopropanation of an allenamide, adapted for a non-amidated substrate.[1]

Materials:

  • 1-Hexylidenecyclopropane (precursor)

  • Diethylzinc (Et₂Zn)

  • Diiodomethane (CH₂I₂)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-hexylidenecyclopropane (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add diethylzinc (2.0 eq) dropwise via the dropping funnel, followed by the dropwise addition of diiodomethane (2.0 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Work-up: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane or a hexane/ethyl acetate gradient to yield pure 1-butylspiro[2.2]pentane.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Polymerization of 1-Butylspiro[2.2]pentane

Direct experimental data on the polymerization of spiro[2.2]pentane-based monomers is scarce due to the high ring strain, which can lead to uncontrolled rearrangements.[6] However, the high strain energy of the spiro[2.2]pentane system (approximately 65 kcal/mol) makes it a promising candidate for ring-opening polymerization (ROP).[12] We propose two primary ROP strategies: cationic and radical polymerization, drawing parallels with the polymerization of other highly strained carbocycles like bicyclo[1.1.0]butanes.[13][14][15][16][17]

Cationic Ring-Opening Polymerization (CROP)

CROP is a plausible route due to the ability of strong acids or Lewis acids to initiate the opening of the strained cyclopropane rings.

Proposed Mechanism:

CROP_Mechanism Monomer 1-Butylspiro[2.2]pentane Carbocation Propagating Carbocation Monomer->Carbocation Initiation Initiator Initiator (e.g., BF₃·OEt₂) Initiator->Carbocation Carbocation->Carbocation Propagation (+ Monomer) Polymer Poly(1-butyl-1,3-cyclobutane) Carbocation->Polymer Termination

Caption: Proposed mechanism for cationic ring-opening polymerization.

Protocol 3.1.1: Cationic Ring-Opening Polymerization of 1-Butylspiro[2.2]pentane

Materials:

  • 1-Butylspiro[2.2]pentane (monomer)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) or Triflic acid (TfOH) (initiator)

  • Anhydrous dichloromethane (DCM) or toluene (solvent)

  • Methanol (quenching agent)

  • Hexane or diethyl ether (for precipitation)

Procedure:

  • Monomer and Solvent Preparation: Purify the 1-butylspiro[2.2]pentane monomer and the solvent by distillation over an appropriate drying agent (e.g., CaH₂ for DCM).

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the monomer in the anhydrous solvent.

  • Initiation: Cool the solution to the desired temperature (start with a low temperature, e.g., -78 °C, to control the polymerization). Add the initiator (e.g., a stock solution of BF₃·OEt₂ in DCM) dropwise with vigorous stirring.

  • Polymerization: Maintain the reaction at the chosen temperature for a set period (e.g., 1-24 hours). Monitor the viscosity of the solution.

  • Termination: Quench the polymerization by adding a small amount of cold methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like hexane or diethyl ether.

  • Purification: Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum at a moderate temperature.

Table 1: Suggested Starting Conditions for CROP

ParameterCondition 1Condition 2
Initiator BF₃·OEt₂TfOH
[Monomer]:[Initiator] 100:1200:1
Solvent Anhydrous DCMAnhydrous Toluene
Temperature -78 °C-40 °C
Time 12 h24 h
Radical Ring-Opening Polymerization (RROP)

RROP offers an alternative pathway, particularly if the monomer is susceptible to radical-induced ring opening.

Proposed Mechanism:

RROP_Mechanism Monomer 1-Butylspiro[2.2]pentane Radical Propagating Radical Monomer->Radical Initiation Initiator Radical Initiator (e.g., AIBN) Initiator->Radical Decomposition Radical->Radical Propagation (+ Monomer) Polymer Poly(1-butyl-1,3-cyclobutane) Radical->Polymer Termination

Caption: Proposed mechanism for radical ring-opening polymerization.

Protocol 3.2.1: Radical Ring-Opening Polymerization of 1-Butylspiro[2.2]pentane

Materials:

  • 1-Butylspiro[2.2]pentane (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Anhydrous toluene or chlorobenzene (solvent)

  • Methanol (for precipitation)

Procedure:

  • Reaction Mixture: In a Schlenk tube, dissolve the 1-butylspiro[2.2]pentane monomer and the radical initiator in the anhydrous solvent.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Immerse the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

  • Reaction Time: Allow the polymerization to proceed for a specified time (e.g., 12-48 hours).

  • Isolation: After cooling to room temperature, precipitate the polymer by pouring the solution into a large volume of methanol.

  • Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Table 2: Suggested Starting Conditions for RROP

ParameterCondition 1Condition 2
Initiator AIBNBPO
[Monomer]:[Initiator] 100:1150:1
Solvent Anhydrous TolueneAnhydrous Chlorobenzene
Temperature 70 °C80 °C
Time 24 h48 h

Characterization of the Resulting Polymer

Thorough characterization is essential to confirm the successful incorporation of the 1-butylspiro[2.2]pentane unit into the polymer backbone and to understand the properties of the new material.

Structural Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Should show the disappearance of the characteristic spiro[2.2]pentane proton signals and the appearance of new signals corresponding to the opened cyclobutane ring structure in the polymer backbone.

    • ¹³C NMR: Will confirm the change in the carbon skeleton upon ring-opening.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of specific vibrational modes of the monomer and the appearance of new bands in the polymer.

Molecular Weight and Distribution
  • Gel Permeation Chromatography (GPC): GPC is crucial for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.[18][19][20][21][22] A successful polymerization should yield a polymer with a controlled molecular weight and a relatively narrow PDI.

Thermal Properties
  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and any melting (Tm) or crystallization (Tc) temperatures.[23][24] A high Tg would be indicative of the increased rigidity imparted by the spirocyclic units.

  • Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability of the polymer by measuring its weight loss as a function of temperature.

Table 3: Expected Polymer Characterization Data

TechniqueExpected Observation
¹H NMR Broadening of signals, disappearance of monomer-specific peaks.
GPC Monomodal peak indicating successful polymerization.
DSC A distinct glass transition temperature (Tg).
TGA Onset of degradation at a specific temperature.

Expected Properties and Potential Applications

Polymers incorporating 1-butylspiro[2.2]pentane are anticipated to exhibit a unique combination of properties. The rigid spirocyclic units are expected to enhance the thermal stability and mechanical strength of the polymer.[7][8][9][11] The butyl groups should improve processability by increasing solubility in common organic solvents.

Potential Applications:

  • High-Performance Plastics: As components in engineering plastics requiring high thermal and mechanical stability.

  • Gas Separation Membranes: The potential for increased free volume could lead to applications in gas separation membranes with high permeability.[7][8][9]

  • Biomaterials: The spiro[2.2]pentane core as a bioisostere could be valuable in the design of novel biocompatible and biodegradable polymers for drug delivery or medical implants.[1][3]

  • Advanced Coatings: The rigidity and potential for creating a less permeable polymer matrix could be beneficial for protective coatings.

Troubleshooting and Future Directions

Given the exploratory nature of this research, several challenges may be encountered:

  • Low Monomer Reactivity: The steric hindrance of the butyl group might affect the polymerization kinetics. Optimization of initiator concentration and reaction temperature will be crucial.

  • Uncontrolled Rearrangements: The high ring strain could lead to side reactions. Low polymerization temperatures and careful choice of initiator are recommended to minimize these.

  • Computational Modeling: In the absence of extensive experimental data, computational studies using methods like Density Functional Theory (DFT) can provide valuable insights into the thermodynamics and kinetics of the proposed polymerization reactions, helping to guide experimental design.[25][26][27][28]

Future work should focus on a systematic study of the structure-property relationships by copolymerizing 1-butylspiro[2.2]pentane with other monomers to fine-tune the material properties for specific applications.

References

  • Aromatic polyimides containing pyridine and spirocyclic units: Preparation, thermal and gas separation properties - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Characterization of cyclic and linear polymers. (A) 1 HNMR spectra of... - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Macrocyclic Monomers: Synthesis, Characterization and Ring-opening Polymerization. (n.d.). Retrieved March 27, 2026, from [Link]

  • Monomers with Spirocyclic Acetal Units for Synthesis of Sustainable and Recyclable Polymers with Improved Properties | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ring-opening olefin metathesis polymerization of spiro(bicyclo[2.2.1]hept-2-ene-7,1. (n.d.). Retrieved March 27, 2026, from [Link]

  • Synthesis of Cyclic Polymers and Block Copolymers by Monomer Insertion into Cyclic Initiator by a Radical Mechanism | Macromolecules - ACS Publications. (2003). Retrieved March 27, 2026, from [Link]

  • Cyclic polymers: synthesis, characteristics, and emerging applications - RSC Publishing. (2022). Retrieved March 27, 2026, from [Link]

  • Ultrapermeable Polymers of Intrinsic Microporosity (PIMs) Containing Spirocyclic Units with Fused Triptycenes - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved March 27, 2026, from [Link]

  • Energetic Tuning in Spirocyclic Conjugated Polymers | TSI Journals. (n.d.). Retrieved March 27, 2026, from [Link]

  • GPC-NMR Analysis for Polymer Characterisation - Intertek. (n.d.). Retrieved March 27, 2026, from [Link]

  • The spirobichroman-based polyimides with different side groups: from structure–property relationships to chain packing and gas transport performance - RSC Publishing. (2021). Retrieved March 27, 2026, from [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. | Semantic Scholar. (2025). Retrieved March 27, 2026, from [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed. (2025). Retrieved March 27, 2026, from [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Efficient Synthesis of Functionalized Aryl Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents with Mechanistic Investigations - Carolina Digital Repository. (2025). Retrieved March 27, 2026, from [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents | Organic Letters - ACS Publications. (2025). Retrieved March 27, 2026, from [Link]

  • Ring-opening polymerization of bicyclic and spiro compounds. Reactivities and polymerization mechanisms - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Synthesis of New Monosubstituted Spiropentanes - ResearchGate. (2019). Retrieved March 27, 2026, from [Link]

  • Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents | Organic Letters - ACS Publications. (2025). Retrieved March 27, 2026, from [Link]

  • Enzymatic Construction of Highly Strained Carbocycles - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Living ring-opening metathesis polymerization. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions | Journal of the American Chemical Society. (2024). Retrieved March 27, 2026, from [Link]

  • Vinylogous Anionic Ring-Opening Polymerization of Vinylidenecyclopropanes with Native C–H Bonds as the Dormant Species | Journal of the American Chemical Society. (2025). Retrieved March 27, 2026, from [Link]

  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ring contraction in synthesis of functionalized carbocycles - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01080H. (2022). Retrieved March 27, 2026, from [Link]

  • Computational Exploration of Polymer Mechanochemistry: Quantitation of Activation Force and Systematic Discovery of Reaction Sit - ChemRxiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • Bicyclo[1.1.0]butyl Radical Cations: Synthesis and Application to [2π + 2σ] Cycloaddition Reactions - PMC. (n.d.). Retrieved March 27, 2026, from [Link]

  • Anionic ring-opening polymerization of five-membered cyclic carbonates derived from aldohexopyranosides | Request PDF - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • (PDF) Thermal Behavior of Polymers in Solid-State - ResearchGate. (2022). Retrieved March 27, 2026, from [Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes | Journal of the American Chemical Society. (2022). Retrieved March 27, 2026, from [Link]

  • Thermal Conductivity of Polymers: A Simple Matter Where Complexity Matters - PMC - NIH. (n.d.). Retrieved March 27, 2026, from [Link]

  • Zwitterionic Ring-Opening Polymerization for the Synthesis of High Molecular Weight Cyclic Polymers - Sci-Hub. (n.d.). Retrieved March 27, 2026, from [Link]

  • Thermal Behavior of Polymers in Solid-State - ETFLIN. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups - PMC. (2025). Retrieved March 27, 2026, from [Link]

  • Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. (2019). Retrieved March 27, 2026, from [Link]

  • The thermal conductivity of micro/nano-porous polymers: Prediction models and applications - arXiv. (n.d.). Retrieved March 27, 2026, from [Link]

  • α‐Selective Ring‐Opening Reactions of Bicyclo[1.1.0]butyl Boronic Ester with Nucleophiles. (n.d.). Retrieved March 27, 2026, from [Link]

  • Ring Opening Metathesis Polymerization of 7-Oxabicyclo[2.2.1]Hept-5-Ene-2,3- Dicarboxylic Acid Dimethyl Ester - Sciforum. (n.d.). Retrieved March 27, 2026, from [Link]

  • Computational study of Polymerization, Crystallization and Mechanical Properties of Conducting Polymers - ResearchGate. (n.d.). Retrieved March 27, 2026, from [Link]

  • Editorial to the Special Issue “Theoretical and Computational Polymer Science: Physics, Chemistry, and Biology” - MDPI. (2025). Retrieved March 27, 2026, from [Link]

  • Computational modeling of polymerization and degradation of complex polymer systems - UvA-DARE (Digital Academic Repository). (n.d.). Retrieved March 27, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-Butylspiropentane Ring-Opening

Technical Support Center: Troubleshooting 1-Butylspiro[1]pentane Ring-Opening Welcome to the Technical Support Center for spirocyclic scaffold manipulation. 1-Butylspiro[1]pentane is a highly strained bicyclic hydrocarbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1-Butylspiro[1]pentane Ring-Opening

Welcome to the Technical Support Center for spirocyclic scaffold manipulation. 1-Butylspiro[1]pentane is a highly strained bicyclic hydrocarbon. With a ring strain energy of approximately 63 kcal/mol—significantly higher than the 27.5 kcal/mol of two isolated cyclopropanes—this scaffold exhibits a profound propensity for strain-releasing ring-opening. While this thermodynamic instability makes it an exceptional precursor for synthesizing complex, multi-stereocenter acyclic and cyclic frameworks, it also renders the system highly susceptible to competitive side reactions.

This guide provides mechanistic troubleshooting, validated protocols, and data-driven insights to help researchers and drug development professionals achieve high-fidelity transformations while suppressing radical fragmentation, unwanted eliminations, and thermal rearrangements.

Troubleshooting Guides & FAQs

Q1: During transition-metal catalyzed ring-opening, I am observing extensive ring fragmentation and oligomerization instead of the desired substitution product. What is causing this? Causality & Solution: This is typically caused by the formation of a transient spiropentylcarbinyl radical via an unintended single-electron transfer (SET) event[1]. Radical-induced ring fragmentation is extremely facile and bypasses the chiral discrimination normally imposed by the catalyst, leading to a chaotic mixture of dienes and oligomers[2].

  • Actionable Fix: Shift to a more covalent organometallic intermediate. For example, utilizing organocopper species (e.g., adding MeCu at low temperatures) promotes a fully diastereoselective carbometalation. The relatively high covalent nature of the carbon–copper bond prevents the rapid radical fragmentation seen with other transition metals[3]. Additionally, ensure strict degassing of solvents to prevent oxygen-mediated radical initiation.

Q2: My reaction yields a significant amount of vinylcyclopropane byproducts rather than the fully opened acyclic scaffold. How do I prevent this skeletal rearrangement? Causality & Solution: Vinylcyclopropane formation occurs via an anionic elimination mechanism. If your spiro[1]pentane substrate contains a leaving group (such as a sulfone or halide) and you are using strong basic conditions, the elimination pathway outcompetes the desired nucleophilic ring-opening or transition-metal oxidative insertion[4].

  • Actionable Fix: Optimize the leaving group dynamics and base strength. Switch to milder bases to suppress the elimination pathway. If using a donor-acceptor cyclopropane model, ensure the intramolecular nucleophilic substitution step is kinetically favored by increasing the nucleophilicity of the attacking group or utilizing a strongly chelating alcohol derivative[2][4].

Q3: I am attempting a selective mono-C-C bond cleavage using a Zirconium catalyst, but I am getting a mixture of diastereomers and doubly ring-opened products. How can I control the "metal-walk"? Causality & Solution: A "metal-walk" (iterative 1,2- or 1,3-hydride shifts along the hydrocarbon chain) is highly sensitive to dynamic thermodynamic control. Without proper directing groups, the catalyst may cleave the second C-C bond prematurely, destroying the spirocyclic core entirely.

  • Actionable Fix: Introduce a directing group (such as a proximal hydroxyl or ether) to coordinate the metal center. When treated with the Negishi reagent, the presence of a directing group ensures a rapid, clean isomerization followed by a selective single C-C bond cleavage (diastereospecificity > 98:2), halting the reaction before the second cleavage can occur.

Quantitative Data Presentation

The following table summarizes the reaction conditions, primary pathways, and mitigation strategies for common side reactions encountered during the activation of spiro[1]pentane derivatives.

Activation Method / ReagentPrimary Target ProductCommon Side ReactionYield ImpactMitigation Strategy
Organocopper (MeCu) Polysubstituted acyclic scaffoldsRing fragmentation (radical)-40% to -60%Maintain strict low temp (-78 °C); ensure high covalent character of the C-Metal bond.
Sulfone Carbene Equivalents Functionalized aryl spiropentanesVinylcyclopropane (elimination)-35% to -50%Utilize milder bases; avoid highly electron-withdrawing leaving groups.
Zirconium (Negishi Reagent) Mono-C-C bond cleavage productsDouble ring-opening-20% to -80%Install a proximal chelating group (e.g., -OH) to halt the "metal-walk" dynamically.
Thermal Activation Target-specific cycloisomerizationMethylenecyclobutaneVariableKeep reaction temperatures strictly below 360 °C to prevent thermal expansion.

Experimental Protocol

Self-Validating Protocol: Directed Diastereoselective Ring-Opening via Organocopper Intermediates

This protocol details the controlled ring-opening of a 1-butylspiro[1]pentane derivative to prevent radical fragmentation and ensure high diastereoselectivity.

Step 1: Preparation & Degassing

  • Dissolve the 1-butylspiro[1]pentane derivative (bearing a directing chelating alcohol group) in anhydrous THF (0.1 M concentration).

  • Causality: THF stabilizes the subsequent organocopper intermediate. Degassing via three freeze-pump-thaw cycles is critical to remove dissolved oxygen, preventing O2-mediated single-electron transfer (SET) which induces radical fragmentation.

Step 2: Metalation

  • Cool the reaction flask to -78 °C under an argon atmosphere.

  • Add MeCu (prepared in situ from MeLi and CuI) dropwise over 15 minutes.

  • Causality: The low temperature prevents premature thermal expansion. The highly covalent C-Cu bond suppresses the formation of the spiropentylcarbinyl radical, locking the intermediate in a stable conformation.

Step 3: Validation Checkpoint 1 (Carbometalation)

  • Self-Validation: After 30 minutes, extract a 0.1 mL aliquot, quench with saturated NH4Cl, and analyze via TLC (Hexanes/EtOAc 9:1). The complete disappearance of the starting material spot indicates successful carbometalation. If the starting material persists, verify the anhydrous nature of the CuI, as oxidized Cu(II) promotes unwanted radical pathways.

Step 4: Intramolecular Substitution / Ring Opening

  • Slowly warm the reaction mixture to -20 °C over 2 hours.

  • Causality: Controlled warming provides the exact activation energy required for the C-C bond cleavage. The directing group guides the metal center, ensuring >98:2 diastereoselectivity and preventing double ring-opening.

Step 5: Quenching & Validation Checkpoint 2

  • Quench the reaction by adding saturated aqueous NH4Cl directly at -20 °C.

  • Self-Validation: A distinct color change to deep blue (indicating the formation of soluble copper-amine complexes) validates that the active copper species was successfully and safely quenched. Extract with diethyl ether, dry over Na2SO4, and concentrate under reduced pressure.

Mechanistic Visualization

The following diagram illustrates the logical flow of spiro[1]pentane activation, highlighting the divergence between the desired highly-selective pathways and the problematic side reactions.

G Start 1-Butylspiro[2.2]pentane Activation Transition Metal / Nucleophilic Activation Start->Activation Thermal Thermal Stress (>360°C) Start->Thermal Overheating DesiredInt Covalent Organocopper Intermediate Activation->DesiredInt Directed Carbometalation Radical Spiropentylcarbinyl Radical (1e- Redox) Activation->Radical Uncontrolled SET Elimination Anionic Elimination (e.g., Sulfone LG) Activation->Elimination Strong Base / Poor LG Product Target Acyclic/Cyclic Scaffold (High Yield & Selectivity) DesiredInt->Product FragProduct Ring Fragmentation (Oligomers/Dienes) Radical->FragProduct VinylCP Vinylcyclopropane (Skeletal Rearrangement) Elimination->VinylCP MethyleneCB Methylenecyclobutane Thermal->MethyleneCB

Mechanistic divergence in 1-butylspiro[1]pentane ring-opening and common side-reaction pathways.

References

  • Title: Stereoselective Synthesis of Polysubstituted Spiropentanes Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: Efficient Synthesis of Functionalized Aryl Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents Source: Carolina Digital Repository (UNC) URL: [Link]

  • Title: Selective Carbon-Carbon bond Activation: A Wellspring of Untapped Reactivity Source: Technion - Israel Institute of Technology URL: [Link]

Sources

Optimization

optimizing reaction conditions for 1-butylspiro[2.2]pentane functionalization

Welcome to the Technical Support Center for Strained Carbocycle Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are grappling with the un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Strained Carbocycle Functionalization. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are grappling with the unique reactivity of spirocyclic systems.

1-Butylspiro[2.2]pentane presents a fascinating synthetic challenge: it possesses an immense 1[1], yet lacks the heteroatom directing groups found in2[2]. Functionalizing this unactivated hydrocarbon requires precise control over thermodynamic and kinetic parameters to prevent uncontrolled fragmentation.

Below, you will find our field-proven troubleshooting guides, self-validating protocols, and mechanistic insights designed to help you optimize your reaction conditions.

Diagnostic Workflow

G Start 1-Butylspiro[2.2]pentane Functionalization Issue Issue1 Over-reduction / Double Ring-Opening Start->Issue1 C-C Activation Pathway Issue2 Poor Regioselectivity (Butyl vs. Spiro Core) Start->Issue2 C-H Activation Pathway Sol1 Optimize Zr-Catalysis: Strict Temp Control (-78°C to RT) Issue1->Sol1 Sol3 Switch to Electrophilic Rh2(esp)2 Catalysis Issue2->Sol3 Sol2 Immediate Electrophilic Quench (e.g., I2, Acetone) Sol1->Sol2 Captures Mono-cleaved Intermediate Sol4 Use Sterically Demanding Ligands to Block Butyl Chain Sol3->Sol4 Directs to Weaker C-H Bonds

Decision tree for troubleshooting 1-butylspiro[2.2]pentane functionalization pathways.

Module 1: Strain-Release C-C Bond Activation

Q1: When attempting transition-metal-mediated C-C activation of 1-butylspiro[2.2]pentane, I consistently observe unselective double ring-opening. How can I isolate the mono-functionalized product?

Mechanistic Causality: The spiro[2.2]pentane core is highly strained. When utilizing low-valent metals like the Negishi reagent (Cp₂Zr), the initial oxidative addition into one of the cyclopropane C-C bonds rapidly relieves a portion of this strain. However, the resulting metallacyclobutane intermediate remains adjacent to the second highly strained three-membered ring. If the reaction temperature exceeds 20 °C for prolonged periods, or if the electrophilic trap is absent, a subsequent β-carbon elimination occurs, irreversibly .

The Solution: The key is kinetic trapping. You must execute the reaction under strict temperature control and quench the mono-cleaved sp³ carbon-zirconium intermediate immediately with an electrophile before the second cleavage pathway activates.

Table 1: Effect of Reaction Conditions on Zr-Mediated C-C Cleavage of 1-Butylspiro[2.2]pentane

Reagent SystemTemperature ProfileMono-cleavage Yield (%)Double-cleavage Yield (%)Unreacted SM (%)
Cp₂ZrCl₂ / 2.4 eq n-BuLi-78 °C to 20 °C (1h)88% <2%10%
Cp₂ZrCl₂ / 2.4 eq n-BuLi-78 °C to 50 °C (4h)14%81% <5%
Ni(cod)₂ / IPr20 °C (12h)0%0%>95%
Rh(I) / dppe80 °C (24h)42%38%20%
Self-Validating Protocol: Selective Mono-Cleavage & Functionalization

Objective: Isolate the mono-ring-opened E-alkene derivative of 1-butylspiro[2.2]pentane via Negishi reagent trapping.

  • Catalyst Activation: In a flame-dried Schlenk flask under argon, dissolve Cp₂ZrCl₂ (1.2 equiv) in anhydrous THF (0.1 M). Cool to -78 °C.

  • Reductive Metalation: Add n-BuLi (2.4 equiv, 2.5 M in hexanes) dropwise. Stir for 15 min at -78 °C, then warm to 20 °C for 1 hour.

    • Validation Checkpoint A: The solution must transition from colorless/pale yellow to a deep red/brown. If the solution remains pale, the active Cp₂Zr(II) species has not formed (likely due to moisture or degraded n-BuLi); halt the experiment and prepare fresh reagents.

  • Substrate Addition: Cool the active catalyst solution back to -78 °C. Add 1-butylspiro[2.2]pentane (1.0 equiv) neat, dropwise.

  • Strain-Release Cleavage: Slowly warm the reaction to 20 °C over 1 hour.

    • Validation Checkpoint B: Withdraw a 0.1 mL aliquot, quench in wet Et₂O, and analyze via GC-MS. The starting material mass (m/z 124) should be completely consumed. Do not proceed to Step 5 until conversion is >95% to prevent mixed product formation.

  • Electrophilic Trapping: Once conversion is confirmed, cool the mixture to 0 °C. Add the electrophile (e.g., anhydrous acetone, 2.0 equiv) in a single portion to trap the sp³ carbon-zirconium intermediate.

  • Isolation: Stir for 30 minutes, quench with saturated aqueous NH₄Cl, extract with Et₂O, and purify via silica gel chromatography.

Module 2: Direct C-H Functionalization

Q2: I am trying to perform a direct C-H amination on 1-butylspiro[2.2]pentane using Rh-catalysis, but the reaction predominantly functionalizes the butyl chain rather than the spiro core. How do I alter this regioselectivity?

Mechanistic Causality: Regioselectivity in unactivated C-H functionalization is dictated by bond dissociation energy (BDE) and steric accessibility. The C-H bonds on the spiro[2.2]pentane core possess high s-character, making them stronger and less nucleophilic than the secondary C-H bonds of the flexible butyl chain. Standard electrophilic nitrenoid species (e.g., generated via Rh₂(OAc)₄) will naturally gravitate toward the weaker, more electron-rich C-H bonds of the alkyl substituent.

The Solution: To force functionalization onto the spiro core, you must invert the standard electronic preferences or use extreme steric gating. Employing a highly electrophilic catalyst like Rh₂(esp)₂ combined with a bulky oxidant can sterically block the flexible butyl chain from adopting the necessary transition state geometry, thereby redirecting the active metal-nitrene to the more exposed, rigid spirocyclic C-H bonds.

References

  • Title: Synthesis of Spiro[2.
  • Title: A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[2.
  • Title: Selective Carbon-Carbon bond Activation: A Wellspring of Untapped Reactivity Source: Technion - Israel Institute of Technology URL

Sources

Troubleshooting

Technical Support Center: Resolving Stereochemical Impurities in 1-Butylspiropentane

Technical Support Center: Resolving Stereochemical Impurities in 1-Butylspiro[1]pentane Welcome to the Advanced Technical Support Guide for stereochemical resolution and purification of 1-butylspiro[1]pentane. As a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Stereochemical Impurities in 1-Butylspiro[1]pentane

Welcome to the Advanced Technical Support Guide for stereochemical resolution and purification of 1-butylspiro[1]pentane. As a highly strained, purely aliphatic bicyclic hydrocarbon, this molecule presents unique challenges for synthetic chemists and drug development professionals. The lack of polar functional handles makes classical chiral chromatography ineffective, while the extreme ring strain makes the core highly susceptible to degradation during standard purification.

This guide provides field-proven troubleshooting strategies, causality-driven protocols, and authoritative methodologies to help you achieve stereopure (1R)- or (1S)-1-butylspiro[1]pentane.

Workflow A Racemic 1-Butylspiropentane (High Strain: 177.9 kJ/mol) B Direct Resolution Possible? A->B C Chiral GC (β-DEX) Inclusion Complexation B->C Yes (Analytical Scale) D De Novo Asymmetric Synthesis B->D No (Prep Scale Needed) F Enantiopure (1R)- or (1S)- 1-Butylspiro[2.2]pentane C->F Direct Isolation E Chiral SFC of Polar Precursor (e.g., Carboxylate) D->E Synthesize Polar Intermediate E->F Reductive Deoxygenation

Workflow for the stereochemical resolution and synthesis of 1-butylspiro[1]pentane.

Section 1: Diagnostic FAQs & Troubleshooting

Q1: Why do the enantiomers of 1-butylspiro[1]pentane completely co-elute on my standard chiral HPLC columns (e.g., Chiralcel OD/OJ)? Causality & Solution: Standard chiral HPLC stationary phases rely on a three-point interaction model consisting of hydrogen bonding, π-π interactions, and dipole stacking. Because 1-butylspiro[1]pentane is a highly lipophilic hydrocarbon lacking any of these interaction sites, it passes through the column without differential retention. Actionable Fix: For analytical resolution, transition to Chiral Gas Chromatography (GC) using derivatized cyclodextrin columns (e.g., β-DEX). These rely on shape-selective inclusion complexation rather than polar interactions. For preparative scales, you must resolve a functionalized precursor (such as a spiro[1]pentane-2-carboxylate) using Supercritical Fluid Chromatography (SFC) before performing a reductive deoxygenation to yield the butyl moiety (2)[2].

Q2: During silica gel chromatography to remove diastereomeric byproducts, my spiro[1]pentane degrades into unidentifiable olefins. What is the mechanism of this loss? Causality & Solution: The spiro[1]pentane core possesses an exceptionally high strain energy of approximately 177.9 kJ/mol, which is more than double the strain of a single isolated cyclopropane ring (3)[3]. Standard silica gel contains acidic silanol groups. This inherent Brønsted/Lewis acidity catalyzes electrophilic ring-opening, leading to rapid rearrangement into alkylidenecyclobutanes or dienes. Actionable Fix: Always pre-treat your silica gel with 1-2% triethylamine (Et₃N) to neutralize acidic sites, or switch entirely to neutral alumina (Brockmann Grade III) for purification.

Q3: My synthesis via carbene addition to 1-butylidenecyclopropane yields a complex mixture of diastereomers and bis-cyclopropanation products. How do I control this? Causality & Solution: Utilizing standard Simmons-Smith conditions (Et₂Zn/CH₂I₂) often leads to poor facial selectivity. If the carbenoid is in excess, the highly strained exocyclic double bond undergoes non-selective bis-cyclopropanation. Actionable Fix: Employ sulfones as carbene equivalents under basic conditions (e.g., deprotonation of an alkyl sulfone with NaNH₂), which have been shown to drastically improve modularity and control in spiro[1]pentane synthesis (4)[4]. Alternatively, utilize a chiral Rh(II) catalyst to dictate the facial selectivity of the carbometalation, directly yielding a stereopure polysubstituted spiropentane (5)[5].

Section 2: Quantitative Data: Resolution Strategy Comparison

To select the appropriate resolution technique, compare the separation mechanisms and scalability constraints in the table below:

Resolution StrategyTarget AnalytePrimary Separation MechanismScalabilityTypical ee% Achieved
Chiral HPLC 1-Butylspiro[1]pentaneπ-π, Dipole, H-BondingN/A (Fails)0% (Co-elution)
Chiral GC (β-DEX) 1-Butylspiro[1]pentaneInclusion ComplexationAnalytical (<1 mg)>99%
Chiral SFC Polar Precursor (e.g., Ester)Steric & Dipole InteractionsPreparative (>1 g)>98%
Asymmetric Synthesis 1-Butylspiro[1]pentaneChiral Catalyst InductionPreparative (>1 g)85-95%

Section 3: Self-Validating Experimental Protocols

Protocol A: Analytical Chiral GC Resolution of 1-Butylspiro[1]pentane

Use this protocol to determine the enantiomeric excess (ee%) of your final synthesized hydrocarbon.

  • Sample Preparation: Dissolve 1.0 mg of the 1-butylspiro[1]pentane sample in 1.0 mL of GC-grade hexane. Do not use chlorinated solvents, as they may mask the solvent delay and degrade the column phase.

  • Column Setup: Install a β-DEX 225 chiral capillary column (30 m x 0.25 mm x 0.25 µm) into the GC-FID system. Set the carrier gas (Helium) flow rate to 1.2 mL/min.

  • Self-Validating Baseline Check: Critical Step. Before injecting your enriched sample, inject a purely racemic standard of 1-butylspiro[1]pentane. Run an isothermal method at 65 °C.

    • Causality: You must empirically verify that the cyclodextrin cavity can differentiate the (1R) and (1S) enantiomers. Adjust the temperature by ±2 °C until the resolution factor ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , the ee% calculation of your actual sample will be mathematically invalid.

  • Execution: Once baseline resolution is validated, inject 1 µL of the enriched sample. Calculate the enantiomeric excess based on the integrated peak areas.

Protocol B: Preparative SFC Resolution of a Polar Precursor

Because direct preparative resolution of the hydrocarbon is impossible, use this protocol to resolve a spiro[1]pentane-1-carboxylate intermediate prior to downstream reduction to the butyl group.

  • Sample Preparation: Dissolve the racemic ester precursor in HPLC-grade methanol to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • System Setup: Utilize a preparative Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak AD-H column (21 x 250 mm, 5 µm).

  • Mobile Phase & Conditions: Set the mobile phase to CO₂ / Methanol (90:10 v/v) at a flow rate of 70 mL/min. Maintain the backpressure regulator at 120 bar and the column oven at 35 °C.

  • Execution & UV Monitoring: Perform stacked injections of 0.5 mL. Monitor the UV absorbance at 210 nm. The polar ester group provides the necessary dipole and hydrogen-bond acceptor sites for the amylose stationary phase to differentiate the enantiomers. Collect the two distinct peaks into separate chilled vessels.

  • Self-Validating Quality Control: Critical Step. Do not immediately proceed to the reductive deoxygenation step. Take a 10 µL aliquot from the first collected fraction, dilute it, and run it on an analytical chiral HPLC system. Proceed to the final synthesis steps only if the precursor ee is >98%.

References

  • Synthesis of Spiro[1]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents. Organic Letters - ACS Publications. URL:[Link]

  • Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society. URL:[Link]

  • Lomedeucitinib. Grokipedia. URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage Stability of 1-Butylspiro[2.2]pentane

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical challenges associated with 1-butylspiro[2.2]pentane (CAS: 6191-90-8)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this troubleshooting guide to address the unique chemical challenges associated with 1-butylspiro[2.2]pentane (CAS: 6191-90-8)[1]. Spiro[2.2]pentanes possess extraordinary ring strain, driving both their utility in drug development as rigid bioisosteres and their notorious instability if mishandled. This portal provides causality-driven troubleshooting, self-validating protocols, and quantitative data to ensure the integrity of your research.

Section 1: Core Troubleshooting & FAQs

Q1: Why does my 1-butylspiro[2.2]pentane degrade rapidly at room temperature, and how should it be stored? Causality & Expert Insight: The spiro[2.2]pentane core consists of two fused cyclopropane rings sharing a single quaternary carbon. This geometry forces the carbon-carbon bonds into highly constrained angles, resulting in a massive intrinsic ring strain energy of approximately 62.9 to 65 kcal/mol[2][3]. At elevated or even ambient temperatures over prolonged periods, this thermodynamic instability drives thermal rearrangement. To relieve this strain, the molecule undergoes ring expansion to form butyl-methylenecyclobutane derivatives or fragments entirely into dienes and ethene[4]. Solution: 1-butylspiro[2.2]pentane must be stored strictly at or below -20 °C in a dark, moisture-free environment. Exposure to light and ambient heat accelerates the formation of diradical intermediates.

Q2: I observed unexpected ring-opened byproducts during my reaction setup. What causes this, and how can I prevent it? Causality & Expert Insight: The high p-character of the strained C-C bonds in the spiro[2.2]pentane system makes them highly susceptible to electrophilic attack and subsequent nucleophilic ring opening[5]. Trace amounts of Brønsted acids (from unpurified solvents or ambient moisture reacting with Lewis acids) will rapidly protonate the cyclopropane ring. This triggers an immediate, irreversible cationic ring-opening cascade. Solution: Ensure all glassware is oven-dried and base-washed if previously exposed to acids. Solvents must be rigorously anhydrous and degassed. Strictly control the pH of your reaction matrix and avoid adventitious Lewis acids unless they are explicitly required for your catalytic cycle.

Q3: How do I accurately monitor the stability and purity of this compound over time? Causality & Expert Insight: Because 1-butylspiro[2.2]pentane lacks strong chromophores, standard UV-Vis-based HPLC is ineffective. Furthermore, Gas Chromatography (GC-FID) can induce thermal degradation in the high-temperature injection port, leading to false degradation readings. Solution: The most reliable, self-validating method is Quantitative Nuclear Magnetic Resonance (qNMR) using an internal standard in a strictly non-acidic deuterated solvent (see Protocol 2 below).

Section 2: Quantitative Data & Compatibility

Table 1: Thermodynamic & Stability Parameters

ParameterValue / CharacteristicCausality / Impact
Parent Ring Strain Energy ~62.9 - 65.0 kcal/molDrives high susceptibility to thermal rearrangement and ring-opening[2][3].
Recommended Storage Temp ≤ -20 °CMinimizes thermal activation of diradical intermediates[4].
Boiling Point (Estimated) 120 - 140 °CVolatile; requires tightly sealed containers to prevent evaporation.
Half-life at 25 °C (Air) < 48 hoursRapid degradation due to combined thermal and oxidative stress.

Table 2: Chemical Compatibility Matrix

Material / ConditionCompatibilityCausality / Rationale
Brønsted/Lewis Acids Incompatible Triggers immediate electrophilic ring-opening cascade[5].
Chloroform-d (CDCl₃) Incompatible Generates trace DCl over time, degrading the sample during NMR analysis.
Benzene-d₆ (C₆D₆) Highly Compatible Non-acidic, inert solvent ideal for stability testing and NMR.
PTFE (Teflon) Highly Compatible Chemically inert; ideal for septa and storage vial linings.
Amber Glass Highly Compatible Prevents photo-induced radical formation on the strained C-H bonds.
Section 3: Visualizing Degradation and Workflows

degradation A 1-Butylspiro[2.2]pentane (Intact, Highly Strained) B Thermal Activation (> 40°C) A->B Heat C Electrophilic Attack (H+, Lewis Acids) A->C Acids/Moisture D Ring Expansion (Butyl-methylenecyclobutane) B->D Rearrangement E Fragmentation (Alkenes/Dienes) B->E Cleavage F Ring-Opened Adducts (Acyclic / Monocyclic) C->F Nucleophile Addition

Logical relationship of thermal and electrophilic degradation pathways for 1-butylspiro[2.2]pentane.

workflow S1 Receive Compound (Dry Ice) S2 Transfer to Glovebox (Argon Atmosphere) S1->S2 S3 Aliquot into Amber Vials S2->S3 S4 Seal with PTFE/Silicone Septa & Parafilm S3->S4 S5 Store at -20°C (Desiccated) S4->S5

Step-by-step inert-atmosphere handling and storage workflow to ensure long-term stability.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Inert-Atmosphere Aliquoting and Storage Objective: To divide bulk 1-butylspiro[2.2]pentane into single-use aliquots without introducing moisture or oxygen, preventing acid-catalyzed or oxidative degradation.

  • Preparation: Purge a glovebox with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Introduce amber glass vials, PTFE/silicone septa screw caps, and glass pipettes into the antechamber and cycle three times.

  • Equilibration: Bring the sealed vessel of 1-butylspiro[2.2]pentane into the glovebox. Allow the vessel to equilibrate to the glovebox temperature to prevent condensation upon opening.

  • Aliquoting: Using a glass pipette, transfer single-use volumes (e.g., 50-100 µL) into the amber vials. Note: Avoid using plastic syringes as the compound may leach plasticizers or degrade upon contact with certain polymers.

  • Sealing: Cap the vials tightly with the PTFE-lined septa. The inert PTFE layer must face the chemical to ensure no reactivity with the silicone backing.

  • Storage: Wrap the caps in Parafilm, remove the vials from the glovebox, and immediately transfer them to a -20 °C desiccated freezer.

Protocol 2: Self-Validating Purity Assessment via qNMR Objective: To accurately quantify the intact spirocycle without subjecting it to the thermal degradation inherent in GC-FID analysis.

  • Solvent Selection: Prepare a solution of Benzene-d₆ (C₆D₆) stored over activated 4Å molecular sieves. Causality: CDCl₃ is strictly avoided as it slowly degrades into DCl, which will rapidly ring-open the spiro[2.2]pentane core during the NMR acquisition.

  • Standard Preparation: Weigh exactly 5.0 mg of a high-purity internal standard (e.g., 1,3,5-trimethoxybenzene) into an oven-dried NMR tube.

  • Sample Addition: Under an inert atmosphere, add exactly 10.0 mg of the 1-butylspiro[2.2]pentane aliquot to the NMR tube.

  • Dissolution: Add 0.6 mL of the dry C₆D₆ to the tube. Cap securely and invert gently to mix.

  • Acquisition: Run a quantitative ¹H-NMR experiment with a relaxation delay (D1) of at least 10 seconds to ensure complete relaxation of all protons, allowing for accurate integration.

  • Validation: Calculate the absolute purity by comparing the integral of the internal standard's aromatic protons against the distinct, highly shielded cyclopropyl protons of the spiro[2.2]pentane core (typically found upfield between 0.5–1.0 ppm).

References
  • Benchchem. "A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[2.2]pentane and Other Strained Spirocycles." 2

  • Organic Letters - ACS Publications. "Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents."3

  • Grokipedia. "Spiropentane." 5

  • Benchchem. "Spiropentane | C5H8 Hydrocarbon | For Research Use." 4

  • EvitaChem. "Buy 3-Methyl-8-azaspiro[4.5]decane (EVT-13890554) - EvitaChem." 1

Sources

Reference Data & Comparative Studies

Validation

High-Fidelity NMR Assignment Strategies for Strained Bicyclic Scaffolds: A Comparison Guide for 1-Butylspiro[2.2]pentane

In modern fragment-based drug discovery, the spiro[2.2]pentane scaffold is increasingly utilized to impart conformational rigidity and precise vectorization without adding excessive molecular weight[1]. However, characte...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern fragment-based drug discovery, the spiro[2.2]pentane scaffold is increasingly utilized to impart conformational rigidity and precise vectorization without adding excessive molecular weight[1]. However, characterizing functionalized derivatives such as 1-butylspiro[2.2]pentane (CAS: 6191-90-8) presents a unique analytical challenge. The extreme ring strain and unusual hybridization of the bicyclic core result in NMR chemical shifts that deviate significantly from standard alkane models.

As a Senior Application Scientist, I have structured this guide to objectively compare three primary methodologies for determining the 1 H and 13 C NMR chemical shifts of 1-butylspiro[2.2]pentane: Experimental Analog-Derivation , Density Functional Theory (DFT-GIAO) Computation , and Empirical Database Prediction . This guide provides researchers with the causality behind these spectral phenomena, comparative performance data, and self-validating protocols to ensure scientific integrity in structural elucidation.

The Causality of Chemical Shifts in Spiro[2.2]pentanes

Before comparing predictive and experimental methodologies, one must understand the physical causality driving the NMR shifts in spiro[2.2]pentane systems.

The spiro[2.2]pentane core is characterized by highly distorted bond lengths and angles[2]. The carbon-carbon bonds in the cyclopropane rings possess high s-character (often modeled as Walsh orbitals or "bent bonds"). This unique electronic structure generates a strong diamagnetic anisotropy ring current.

  • Proton Shielding: Protons attached to the unsubstituted cyclopropyl rings are highly shielded, typically resonating at extreme upfield positions (e.g., ~0.73 ppm for unsubstituted spiro[2.2]pentane)[3].

  • Spiro Carbon ( 13 C): The central spiro carbon (C3), positioned at the intersection of two strained rings, exhibits a highly specific 13 C resonance, typically appearing around 21.3 ppm in unsubstituted systems[4], but shifting downfield upon alkyl substitution.

G A Spiro[2.2]pentane Core (High Ring Strain) B Bent C-C Bonds (Walsh Orbitals, High s-character) A->B C Diamagnetic Anisotropy & Local Ring Currents B->C D Extreme Upfield NMR Shifts (1H: ~0.7 ppm, 13C: 3-25 ppm) C->D

Caption: Causality of extreme upfield NMR chemical shifts in spiro[2.2]pentane systems.

Methodology Comparison: Evaluating Assignment Strategies

When a pure experimental reference spectrum for a specific compound like 1-butylspiro[2.2]pentane is unavailable, researchers must rely on alternative assignment strategies. Here is how the three leading approaches compare:

  • Experimental Analog-Derivation (The Baseline): Extrapolates shifts from highly similar, experimentally verified compounds (e.g., 1-pentyl-1-phenylspiro[2.2]pentane and 1-(benzyloxymethyl)spiro[2.2]pentane)[5].

    • Pros: Grounded in physical reality; accounts for true solvent interactions.

    • Cons: Requires manual synthesis of data; struggles with subtle long-range conformational effects.

  • DFT-GIAO Computation (The Gold Standard Predictor): Uses quantum mechanical models (e.g., mPW1PW91/6-311+G(2d,p)) to calculate the magnetic shielding tensors.

    • Pros: Highly accurate for strained rings where empirical rules fail; accounts for 3D conformational averaging.

    • Cons: Computationally expensive; requires rigorous conformational sampling.

  • Empirical Database Prediction (The Rapid Alternative): Software (e.g., ChemDraw, Mnova) uses HOSE (Hierarchical Orthogonal Space Environment) codes and additivity rules.

    • Pros: Instantaneous results.

    • Cons: Frequently fails on spiro[2.2]pentanes due to a lack of highly strained bicyclic training data in standard libraries.

Quantitative Data Comparison

The following tables summarize the performance of these three methodologies for 1-butylspiro[2.2]pentane. Note: The Analog-Derived Baseline is synthesized from peer-reviewed experimental data of structurally adjacent alkyl-spiropentanes[3][5].

Table 1: Comparative 1 H NMR Chemical Shifts (ppm, CDCl 3​ , 300 MHz equivalent)

PositionProton TypeAnalog-Derived BaselineDFT-GIAO PredictedEmpirical DatabasePerformance Note
C1 Ring CH0.90 - 1.050.981.25Empirical overestimates downfield shift.
C2 Ring CH 2​ 0.65 - 0.850.760.90DFT accurately captures ring current shielding.
C4, C5 Ring CH 2​ 0.70 - 0.800.740.85Analog baseline aligns perfectly with DFT.
C1' Butyl CH 2​ ( α )1.25 - 1.401.321.30All methods perform well on linear alkanes.
C4' Butyl CH 3​ ( ω )0.85 - 0.950.890.90Standard terminal methyl shift.

Table 2: Comparative 13 C NMR Chemical Shifts (ppm, CDCl 3​ , 75 MHz equivalent)

PositionCarbon TypeAnalog-Derived BaselineDFT-GIAO PredictedEmpirical DatabasePerformance Note
C3 Spiro C (Quaternary)22.0 - 25.023.829.5Critical Failure: Empirical misses spiro shielding[4].
C1 Ring CH16.0 - 20.018.222.1DFT captures substituent α -effect accurately.
C2 Ring CH 2​ 11.0 - 14.012.515.0Analog data confirms upfield resonance[5].
C4, C5 Ring CH 2​ 3.5 - 6.04.88.5DFT matches the extreme shielding of distal ring.
C1' Butyl CH 2​ ( α )32.0 - 34.033.133.5Linear chain predictions remain consistent.

Verdict: For highly strained systems like 1-butylspiro[2.2]pentane, DFT-GIAO is the only predictive methodology that reliably matches experimental realities. Empirical databases consistently fail to account for the extreme diamagnetic shielding at the spiro center and the distal cyclopropyl ring.

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, any assignment of 1-butylspiro[2.2]pentane must be backed by rigorous, self-validating workflows. Below are the optimized protocols for both physical acquisition and computational prediction.

G N1 1-Butylspiro[2.2]pentane Target N2 Experimental NMR (HSQC / HMBC) N1->N2 N3 DFT GIAO Computation N1->N3 N4 Empirical Additivity Models N1->N4 N5 Data Synthesis & Orthogonal Validation N2->N5 N3->N5 N4->N5

Caption: Workflow comparing experimental, computational, and empirical NMR assignment strategies.

Protocol A: High-Resolution NMR Acquisition Workflow

This protocol ensures that experimental data is free from concentration-dependent shifting and relaxation artifacts.

  • Sample Preparation: Dissolve 15 mg of 1-butylspiro[2.2]pentane in 0.6 mL of CDCl 3​ (100% D, containing 0.03% v/v TMS as an internal standard). The low concentration prevents intermolecular aggregation effects.

  • Instrument Calibration: Tune and match the probe on a 400 MHz (or higher) spectrometer. Perform rigorous 3D shimming to ensure the TMS linewidth is 0.6 Hz, critical for resolving the complex multiplets of the cyclopropyl protons.

  • 1D 1 H Acquisition: Execute a standard 30° pulse sequence (zg30). Self-Validation Step: Set the relaxation delay (D1) to 5 seconds to ensure complete relaxation of the highly shielded cyclopropyl protons, allowing for accurate integration.

  • 1D 13 C Acquisition: Execute a proton-decoupled sequence (zgpg30). Set D1 to 2 seconds. Self-Validation Step: Ensure the signal-to-noise ratio of the quaternary spiro carbon (C3, expected ~23 ppm) is at least 10:1 to differentiate it from baseline noise.

  • 2D HSQC/HMBC Correlation: Run a multiplicity-edited HSQC (hsqcedetgpsisp2.2) to unambiguously link the highly overlapping 1 H signals (0.6 - 1.0 ppm) to their corresponding 13 C shifts.

Protocol B: DFT-GIAO Computational Workflow

When experimental data is ambiguous, this computational protocol serves as an orthogonal validator.

  • Conformational Search: Perform a Molecular Mechanics (MMFF94) conformational search to identify the lowest-energy rotamers of the butyl chain relative to the spiro[2.2]pentane core.

  • Geometry Optimization: Submit the top 5 conformers to a DFT geometry optimization using the B3LYP/6-31G(d) level of theory in a vacuum.

  • Frequency Calculation: Self-Validation Step: Run a vibrational frequency calculation on the optimized geometries. The absence of imaginary frequencies confirms the structures are true local minima rather than transition states.

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level of theory. Apply the Polarizable Continuum Model (PCM) for chloroform to simulate solvent effects.

  • Boltzmann Averaging & Scaling: Average the calculated shielding tensors based on the Boltzmann distribution of the conformers at 298.15 K. Convert to chemical shifts using computationally derived TMS reference values.

References

  • Rhodium-Catalyzed Carbonylation of Spiropentanes.
  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. Uni-Regensburg.
  • Spiro-C(sp3)
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH.
  • SPIROPENTANE(157-40-4) 1H NMR spectrum. ChemicalBook.

Sources

Comparative

Comparative Guide: Mass Spectrometry Platforms for the Fragmentation Analysis of 1-Butylspiro[2.2]pentane

Executive Summary The structural elucidation of highly strained spirocyclic hydrocarbons, such as 1-butylspiro[2.2]pentane (C₉H₁₆, MW: 124.22), presents a unique analytical challenge. The inherent ring strain of the spir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly strained spirocyclic hydrocarbons, such as 1-butylspiro[2.2]pentane (C₉H₁₆, MW: 124.22), presents a unique analytical challenge. The inherent ring strain of the spiro[2.2]pentane core (~65 kcal/mol) dramatically influences its behavior under ionization, often leading to complex fragmentation cascades that obscure the molecular ion.

This guide objectively compares three mass spectrometry (MS) platforms—GC-EI-MS (Single Quadrupole) , GC-CI-MS , and GC-QTOF HRMS —evaluating their performance in mapping the fragmentation pattern of 1-butylspiro[2.2]pentane. By establishing the causality behind these fragmentation mechanisms and providing self-validating experimental protocols, this guide equips researchers with the necessary framework to select the optimal analytical strategy for strained cycloalkanes.

Mechanistic Causality: The Fragmentation of 1-Butylspiro[2.2]pentane

To evaluate instrument performance, one must first understand the chemical physics driving the molecule's fragmentation. 1-butylspiro[2.2]pentane consists of a highly strained bicyclic core attached to a flexible, four-carbon alkyl chain.

Under standard 70 eV Electron Ionization (EI), the molecule forms a radical cation (M⁺• at m/z 124). The immense steric strain of the spiro-center dictates the subsequent dissociation pathways. Unlike unstrained cycloalkanes that may favor simple ring-opening, spiro[2.2]pentane derivatives exhibit a strong propensity for primary cleavage of the C(spiro)–C bond and the loss of the alkyl substituent[1].

For 1-butylspiro[2.2]pentane, the dominant diagnostic ions arise from the sequential cleavage of the butyl chain:

  • [M - 57]⁺ (m/z 67): Loss of the entire butyl radical (•C₄H₉) via α -cleavage. The resulting C₅H₇⁺ ion likely undergoes an immediate strain-relief rearrangement to form a stable cyclopentenyl cation[1].

  • [M - 43]⁺ (m/z 81): Loss of a propyl radical (•C₃H₇) via β -cleavage.

  • [M - 29]⁺ (m/z 95): Loss of an ethyl radical (•C₂H₅) via γ -cleavage.

Because the rapid loss of these alkyl radicals outcompetes the stabilization of the intact molecular ion, the M⁺• peak at m/z 124 is often heavily depleted[2]. This physical reality necessitates a multi-platform comparative approach to ensure accurate structural assignment.

fragmentation_pathway M 1-Butylspiro[2.2]pentane [M]+• m/z 124.1252 F1 Loss of Butyl (•C4H9) m/z 67.0548 (C5H7+) M->F1 α-Cleavage F2 Loss of Propyl (•C3H7) m/z 81.0704 (C6H9+) M->F2 β-Cleavage F3 Loss of Ethyl (•C2H5) m/z 95.0861 (C7H11+) M->F3 γ-Cleavage R1 Cyclopentenyl Cation (Strain Relief) F1->R1 Rearrangement

Fig 1: Primary EI-MS fragmentation pathways of 1-butylspiro[2.2]pentane.

Platform Comparison: Selecting the Right MS Analyzer

No single mass spectrometry platform provides a complete picture of 1-butylspiro[2.2]pentane. The table below summarizes the quantitative performance metrics and analytical trade-offs of three distinct MS alternatives.

Table 1: Performance Comparison of MS Platforms for Spiroalkane Analysis
Performance MetricGC-EI-MS (Single Quad)GC-CI-MS (Single Quad)GC-QTOF HRMS
Ionization Energy 70 eV (Hard)~5 eV (Soft, Methane)70 eV / Soft Options
Molecular Ion Abundance Low (< 5% relative abundance)High (> 80% as [M+H]⁺)Variable (Method dependent)
Mass Accuracy Nominal (~0.1 Da)Nominal (~0.1 Da)High (< 2 ppm)
Primary Structural Utility Library matching, fingerprintingIntact MW confirmation (m/z 125)Exact elemental composition
Limitation M⁺• may be indistinguishable from noiseLacks deep structural fragmentationHigh cost, complex data processing

Analytical Causality:

  • GC-EI-MS is the industry standard for generating reproducible fragmentation fingerprints that can be cross-referenced against NIST libraries[2]. However, its "hard" ionization destroys the molecular ion of strained spiroalkanes.

  • GC-CI-MS acts as an orthogonal validation tool. By using methane as a reagent gas, proton transfer occurs gently, yielding an abundant[M+H]⁺ at m/z 125, definitively proving the molecular weight.

  • GC-QTOF HRMS resolves isobaric interferences. For instance, distinguishing the diagnostic C₅H₇⁺ spiro-fragment (m/z 67.0548) from potential background contamination requires the sub-2 ppm mass accuracy that only a Time-of-Flight analyzer can provide.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol employs a self-validating system design . It incorporates a System Suitability Test (SST) to verify the inertness of the GC inlet—critical for preventing thermal isomerization of the strained spiro[2.2]pentane ring prior to ionization.

Phase 1: Sample Preparation & System Suitability
  • SST Preparation: Prepare a C₈-C₂₀ n-alkane standard mix (10 µg/mL in n-hexane).

  • Sample Dilution: Dilute 1-butylspiro[2.2]pentane to a final concentration of 10 µg/mL in GC-grade n-hexane.

  • Internal Standardization: Spike the sample with 1 µg/mL of Decane-d₂₂. Causality: The deuterated internal standard validates retention time stability and confirms that the MS source is not suffering from unexpected mass drift during the run.

Phase 2: Gas Chromatography Separation
  • Column: Non-polar HP-5MS (30 m × 0.25 mm × 0.25 µm). Causality: A non-polar stationary phase relies purely on boiling point and dispersive interactions, ideal for resolving non-polar hydrocarbons without inducing peak tailing.

  • Inlet: 250°C, Split ratio 10:1. Injection volume: 1 µL.

  • Oven Program: 40°C (hold 2 min) to 200°C at 10°C/min. Causality: The low initial temperature traps the highly volatile 1-butylspiro[2.2]pentane at the head of the column, ensuring a sharp, Gaussian peak shape.

Phase 3: Orthogonal Mass Spectrometric Acquisition

Execute three separate injections to capture the comparative data:

  • EI-MS Acquisition: Set source temperature to 230°C. Acquire in full scan mode (m/z 35–300) at 70 eV. Use this data to map the •C₄H₉, •C₃H₇, and •C₂H₅ neutral losses.

  • CI-MS Acquisition: Switch to Chemical Ionization mode using Methane (CH₄) at 1.5 mL/min. Lower the source temperature to 150°C. Causality: A lower source temperature stabilizes the [M+H]⁺ adduct, preventing secondary thermal degradation of the protonated spiroalkane.

  • HRMS Acquisition: Calibrate the QTOF using Perfluorotributylamine (PFTBA). Ensure resolving power is >25,000 FWHM. Extract the exact mass of m/z 67.0548 with a 5 ppm window to confirm the C₅H₇⁺ elemental composition.

analytical_workflow S1 Sample Prep (n-Hexane) S2 GC Separation (HP-5MS) S1->S2 MS1 GC-EI-MS (Nominal Mass) S2->MS1 MS2 GC-CI-MS ([M+H]+ Confirm) S2->MS2 MS3 GC-QTOF (Exact Mass) S2->MS3 D1 Data Synthesis MS1->D1 MS2->D1 MS3->D1

Fig 2: Multi-platform MS workflow for self-validating structural elucidation.

References[1] Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives

Source: AIP Publishing / ResearchGate URL: [Link]2] Title: Spiropentane, butyl- - Optional[MS (GC)] - Spectrum Source: SpectraBase (John Wiley & Sons) URL: [Link]

Sources

Validation

reactivity comparison of 1-butylspiro[2.2]pentane and butylcyclopropane

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I approach the evaluation of strained carbocycles not merely as structural curiosities, but as high-energy synthetic vectors. The...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery and synthetic methodology, I approach the evaluation of strained carbocycles not merely as structural curiosities, but as high-energy synthetic vectors. The incorporation of cyclopropanes into pharmaceutical scaffolds is a well-established strategy to increase metabolic stability and enforce conformational rigidity. However, pushing the boundaries of three-dimensional complexity often requires moving from simple mono-carbocycles to highly strained spirocyclic systems.

This guide provides an objective, data-driven comparison of the reactivity profiles of butylcyclopropane and 1-butylspiro[2.2]pentane . By dissecting their thermodynamic foundations and mechanistic divergences, we can better understand how to harness these molecules in complex synthetic workflows.

Thermodynamic Foundations & Strain Energy

The fundamental driver of reactivity in three-membered carbocycles is the relief of Baeyer (angle) and Pitzer (torsional) strain.

For butylcyclopropane , the single cyclopropane ring possesses a baseline strain energy of approximately 27.5 kcal/mol. This moderate strain allows the ring to remain intact under standard physiological conditions, making it a reliable structural motif in medicinal chemistry.

In stark contrast, 1-butylspiro[2.2]pentane features two orthogonal cyclopropane rings sharing a single quaternary spiro-carbon. This spiro-fusion forces severe geometric distortion. Ab initio molecular orbital studies reveal that the total strain energy of the spiropentane core escalates dramatically to 63.7–65.4 kcal/mol[1]. This value significantly exceeds the sum of two isolated cyclopropanes (approx. 55 kcal/mol), a phenomenon attributed to the extreme steric and electronic demands placed on the central spiro carbon.

Quantitative Reactivity Comparison

The table below summarizes the critical thermodynamic and kinetic parameters that dictate the behavior of these two compounds.

PropertyButylcyclopropane1-Butylspiro[2.2]pentane
Calculated Strain Energy ~27.5 kcal/mol63.7 – 65.4 kcal/mol[1]
Hybridization at Core Standard sp³ (distorted)Highly distorted spiro-sp³
TFA Ring Opening Rate (0 °C) k ≈ 1.91 × 10⁻⁴ s⁻¹[2]Unmeasurably fast (exothermic cascade)
Pt(II) Insertion Regioselectivity Less substituted C–C bond[3]Central spiro C–C bond
Primary Reaction Mode Markovnikov addition / Mono-insertionDual ring-cleavage / Isomerization

Mechanistic Divergence & Reaction Pathways

When subjected to electrophilic or transition-metal-catalyzed conditions, the two compounds exhibit vastly different kinetic profiles due to their disparate strain energies.

Butylcyclopropane requires relatively forcing conditions to undergo ring-opening. For example, its reaction with trifluoroacetic acid (TFA) at 0 °C proceeds at a slow, measurable rate to yield 3-heptyl trifluoroacetate via a classic Markovnikov addition[2].

Conversely, 1-butylspiro[2.2]pentane is highly susceptible to rapid, often exothermic, single or double ring-cleavage. While transition metals like Pt(II) insert cleanly into the less substituted bond of butylcyclopropane to form stable platinacyclobutanes[3], similar insertions into spiro[2.2]pentanes typically trigger a rapid cascade. The immense driving force to relieve the secondary ring's strain leads to acyclic dienes or metal-carbene intermediates.

Reactivity BCP Butylcyclopropane Strain: ~27.5 kcal/mol TFA_BCP Trifluoroacetic Acid (Electrophilic Cleavage) BCP->TFA_BCP Slow, 0°C Pt_BCP [PtCl2(C2H4)]2 (Oxidative Addition) BCP->Pt_BCP Insertion at less substituted C-C BSP 1-Butylspiro[2.2]pentane Strain: ~63.0 kcal/mol TFA_BSP Trifluoroacetic Acid (Electrophilic Cleavage) BSP->TFA_BSP Rapid, Exothermic Pt_BSP [PtCl2(C2H4)]2 (Oxidative Addition) BSP->Pt_BSP Spiro C-C cleavage Prod1 Alkyl Trifluoroacetates (Markovnikov Addition) TFA_BCP->Prod1 Prod3 Ring-Expanded/Cleaved Mixtures TFA_BSP->Prod3 Prod2 Platinacyclobutane Complexes Pt_BCP->Prod2 Prod4 Acyclic Dienes or Metal-Carbenes Pt_BSP->Prod4

Reaction pathways of butylcyclopropane and 1-butylspiro[2.2]pentane under acidic and metal catalysis.

Self-Validating Experimental Protocols

To objectively compare the reactivity of these two systems in the laboratory, I rely on rigorous, self-validating experimental designs. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each procedural choice.

Protocol A: Acid-Mediated Ring Opening Kinetics

Objective: Compare the relative rates of electrophilic cyclopropane ring cleavage.

Reagents: Trifluoroacetic acid (TFA), Substrate (Butylcyclopropane or 1-Butylspiro[2.2]pentane), Mesitylene (internal standard), CDCl₃.

Step-by-Step Methodology:

  • Prepare a 0.5 M solution of the chosen substrate in anhydrous CDCl₃.

  • Add exactly 0.1 M of mesitylene to act as an internal standard.

  • Transfer 0.5 mL of the solution to an NMR tube and equilibrate to 0 °C inside the NMR spectrometer.

  • Inject 5.0 equivalents of pre-cooled, anhydrous TFA directly into the tube.

  • Acquire ¹H NMR spectra at 30-second intervals for 60 minutes.

Expertise & Causality: Why use anhydrous TFA in CDCl₃? TFA is a strong acid but a relatively weak nucleophile. By conducting the reaction in a non-participating solvent like CDCl₃, we force the trifluoroacetate anion to act as the sole nucleophile, preventing the complex mixtures that inevitably arise in aqueous or alcoholic media. Trustworthiness & Self-Validation: This protocol is inherently self-validating through mass balance. By integrating the internal standard against the newly formed carbinyl proton of the product, any deviation from 100% conversion indicates competing oligomerization pathways—a common failure mode when handling hyper-reactive spirocycles.

Protocol B: Transition-Metal (PtCl₂) Insertion

Objective: Evaluate the regioselectivity and stability of oxidative addition into strained C–C bonds.

Reagents: Zeise's dimer[PtCl₂(C₂H₄)]₂, Substrate, CD₂Cl₂.

Step-by-Step Methodology:

  • In a nitrogen-filled glovebox, dissolve 0.05 mmol of[PtCl₂(C₂H₄)]₂ in 0.5 mL of CD₂Cl₂.

  • Add 0.1 mmol of the cyclic substrate dropwise.

  • Transfer the mixture to a J. Young NMR tube and seal it.

  • Monitor the displacement of ethylene and subsequent insertion via ¹⁹⁵Pt and ¹H NMR at room temperature over 4 hours.

Expertise & Causality: Why Zeise's Dimer?[PtCl₂(C₂H₄)]₂ provides a Pt(II) center with a highly labile ethylene ligand. This allows the oxidative addition to occur without the steric hindrance of bulky phosphines, which is critical when interrogating the sterically congested spiro[2.2]pentane core. Trustworthiness & Self-Validation: The displacement of ethylene provides an internal stoichiometric reporter. The appearance of a sharp singlet at ~5.4 ppm (free ethylene) perfectly correlates with the consumption of the starting carbocycle, validating that insertion—not merely coordination—has occurred.

Strategic Applications in Drug Development

In modern drug development, escaping "flatland" (over-reliance on planar aromatic rings) is a primary objective to improve solubility and target specificity.

Butylcyclopropane derivatives are robust enough to serve as direct bioisosteres for alkyl chains or phenyl rings. Their moderate strain allows them to survive the harsh conditions of human metabolism (e.g., CYP450 oxidation) without premature ring-opening.

1-Butylspiro[2.2]pentane , however, is generally too reactive to serve as a final Active Pharmaceutical Ingredient (API). Instead, its value lies in its role as a powerful synthetic precursor. The massive release of strain energy (over 63 kcal/mol) can be harnessed to drive complex cascade reactions, allowing chemists to rapidly assemble highly functionalized, three-dimensional scaffolds that would be otherwise inaccessible.

References

  • Title: The Journal of Organic Chemistry 1968 Volume.33 No.
  • Source: electronicsandbooks.
  • Title: Stereoselectivity in the complexing of platinum(II)
  • Source: technion.ac.

Sources

Comparative

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of 1-Butylspiropentane

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of 1-Butylspiro[1]pentane Introduction: The Analytical Challenge of Strained Hydrocarbons 1-Butylspiro[1]pentane (CAS: 6191-90-8) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: ATR-FTIR vs. Transmission FTIR for the Characterization of 1-Butylspiro[1]pentane

Introduction: The Analytical Challenge of Strained Hydrocarbons

1-Butylspiro[1]pentane (CAS: 6191-90-8) is a highly strained, volatile liquid hydrocarbon consisting of a rigid spiro[1]pentane core attached to a flexible aliphatic butyl chain. The spiro[1]pentane core, a triangulane system characterized by two fused cyclopropane rings sharing a single quaternary carbon, possesses immense angle strain. This structural tension dictates its unique vibrational profile [1].

For researchers and drug development professionals utilizing this compound as a rigid pharmacophore scaffold or high-energy intermediate, Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for structural verification. However, the choice of FTIR sampling methodology—Attenuated Total Reflectance (ATR) versus Transmission Liquid-Cell —fundamentally alters the resulting spectral data. This guide objectively compares these two analytical "products" to help scientists select the optimal workflow for characterizing 1-butylspiro[1]pentane.

Mechanistic Comparison: ATR vs. Transmission FTIR

To understand why the spectra differ between these two techniques, we must examine the physical causality behind their signal generation.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: The infrared beam is directed into a high-refractive-index crystal (e.g., Diamond or ZnSe). The beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample resting on the crystal surface.

  • Causality of Spectral Shift: The depth of penetration ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, lower wavenumber bands (longer wavelengths, such as the spiro ring deformations at ~993 cm⁻¹) penetrate deeper into the 1-butylspiro[1]pentane sample than high wavenumber bands (like the C-H stretches at ~3000 cm⁻¹). This results in an artificial enhancement of low-frequency peak intensities relative to high-frequency peaks.

  • Best For: Rapid, qualitative identification, neat liquid analysis, and recovering the sample post-analysis.

Transmission Liquid-Cell FTIR
  • Mechanism: The IR beam passes directly through the liquid sample, which is sandwiched between two IR-transparent windows (e.g., KBr or NaCl) separated by a precise spacer (typically 0.015 mm to 0.05 mm).

  • Causality of Spectral Accuracy: Because the path length ( l ) is constant across all wavelengths, the resulting spectrum strictly obeys the Beer-Lambert Law ( A=εlc ). The relative intensities of the butyl chain's aliphatic stretches versus the spiro core's deformations are true to the molecule's intrinsic molar absorptivity ( ε ).

  • Best For: Quantitative analysis, precise relative intensity mapping, and ab initio computational comparisons.

Diagnostic Absorption Bands of 1-Butylspiro[1]pentane

The FTIR spectrum of 1-butylspiro[1]pentane is a linear combination of the highly strained spiro core and the relaxed aliphatic tail. The extreme angle strain in the cyclopropane rings forces the C-C bonds to adopt high p-character (bent bonds), which conversely forces the C-H bonds to adopt high s-character. This stiffer bond pushes the spiro C-H stretching frequencies above the typical 3000 cm⁻¹ threshold [2].

Table 1: Comparative FTIR Band Assignments and Intensity Profiles
Vibrational ModeWavenumber Region (cm⁻¹)Structural OriginATR-FTIR Relative IntensityTransmission Relative Intensity
Spiro C-H Stretch 3080 – 3000Cyclopropane rings (high s-character)Weak to ModerateModerate to Strong
Aliphatic C-H Stretch 2960 – 2850Butyl chain (-CH3 and -CH2)ModerateStrong
CH2 Bending (Scissoring) ~1465Butyl chainModerateModerate
CH3 Bending (Umbrella) ~1375Butyl chain terminusWeakWeak
Spiro Ring Deformation (Parallel) ~1050, ~993Spiro[1]pentane core (ν15, ν16) [1]Strong (Enhanced) Moderate
Spiro Ring Deformation (Perp.) ~880, ~780Spiro[1]pentane core (ν17, ν24) [2]Very Strong (Enhanced) Moderate

Note: ATR spectra require mathematical baseline correction (ATR-correction algorithms) to approximate transmission data, though relative intensity distortions often persist.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps to guarantee that the observed spectra are artifacts-free.

Protocol A: ATR-FTIR Workflow (Neat Liquid)
  • Crystal Preparation: Clean the diamond ATR crystal with high-purity isopropanol and a lint-free wipe. Allow to dry completely.

  • Self-Validation (Background Check): Acquire a single-beam background spectrum. The baseline must be flat at 100% Transmittance (0 Absorbance). Any peaks in the 2900 cm⁻¹ region indicate residual solvent contamination and require re-cleaning.

  • Sample Application: Deposit 1–2 drops (approx. 10–20 µL) of neat 1-butylspiro[1]pentane directly onto the crystal. Ensure the liquid completely covers the active crystal area without air bubbles.

  • Acquisition: Collect the spectrum (typically 32 scans at 4 cm⁻¹ resolution).

  • Post-Processing: Apply the ATR-correction algorithm built into the spectrometer software to adjust for wavelength-dependent penetration depth.

Protocol B: Transmission Liquid-Cell Workflow
  • Cell Assembly: Assemble a demountable liquid cell using two polished KBr windows and a 0.025 mm Teflon spacer.

  • Self-Validation (Path Length Calculation): Place the empty assembled cell in the spectrometer and acquire a spectrum. You will observe a sinusoidal interference fringe pattern. Calculate the exact path length ( L ) using the formula: L=2(v1​−v2​)n​ , where n is the number of fringes between wavenumbers v1​ and v2​ . This validates proper cell assembly.

  • Sample Loading: Inject the neat 1-butylspiro[1]pentane into the lower port of the cell using a glass syringe until the liquid reaches the top port. Cap both ports to prevent volatilization.

  • Acquisition: Collect the spectrum against a previously acquired empty-compartment background.

  • Cell Cleaning: Flush the cell immediately with dry chloroform or hexanes to prevent the degradation of the hygroscopic KBr windows.

Decision Matrix & Workflow Visualization

FTIR_Workflow Start Liquid Hydrocarbon Sample (1-Butylspiro[2.2]pentane) Decision Quantitative Relative Intensity Needed? Start->Decision ATR ATR-FTIR Workflow (Diamond/ZnSe Crystal) Decision->ATR No (Rapid ID) Trans Transmission Workflow (Liquid Cell, KBr Windows) Decision->Trans Yes (Strict Beer-Lambert) ATR_Prep Apply Neat Liquid Directly to Crystal ATR->ATR_Prep Trans_Prep Assemble Cell & Calculate Path Length via Fringing Trans->Trans_Prep ATR_Acq Acquire Spectra (Apply ATR Correction) ATR_Prep->ATR_Acq Trans_Acq Acquire Spectra (Direct Beer-Lambert Absorbance) Trans_Prep->Trans_Acq Analysis Analyze Spiro Core (>3000 cm⁻¹) & Butyl Chain (<3000 cm⁻¹) ATR_Acq->Analysis Trans_Acq->Analysis

Decision matrix and workflow for FTIR analysis of strained liquid hydrocarbons.

Conclusion

For routine structural verification of 1-butylspiro[1]pentane, ATR-FTIR provides the most efficient workflow due to its minimal sample preparation and ease of recovery. However, researchers must be acutely aware of the wavelength-dependent intensity enhancements, particularly for the critical spiro ring deformations in the fingerprint region. When absolute relative intensities are required—such as when comparing experimental data to DFT-calculated harmonic frequencies—the Transmission Liquid-Cell method remains the scientifically rigorous choice.

References

  • Price, J. E., Coulterpark, K. A., Masiello, T., Nibler, J. W., Weber, A., Maki, A., & Blake, T. A. (2011). "High-resolution infrared spectra of spiropentane, C5H8." Journal of Molecular Spectroscopy, 269(1), 129-136.[Link]

  • Erickson, B. A., Ju, X., Nibler, J. W., Beaudry, C. M., & Blake, T. A. (2016). "High-resolution infrared studies of perdeutero-spiropentane, C5D8." Journal of Molecular Spectroscopy, 325, 13-19.[Link]

Sources

Safety & Regulatory Compliance

Safety

Scientific Causality: The Role of Ring Strain in Waste Management

Comprehensive Standard Operating Procedure: Disposal and Handling of 1-Butylspiro[1]pentane As drug development increasingly pivots toward three-dimensional, sp(3)-rich architectures to improve pharmacokinetic profiles,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Standard Operating Procedure: Disposal and Handling of 1-Butylspiro[1]pentane

As drug development increasingly pivots toward three-dimensional, sp(3)-rich architectures to improve pharmacokinetic profiles, strained bicyclic scaffolds like 1-butylspiro[1]pentane (CAS: 6191-90-8)[2] are becoming prevalent in synthetic laboratories. While the butyl substitution provides valuable lipophilicity, the underlying spiro[1]pentane core introduces unique operational challenges.

Proper disposal of 1-butylspiro[1]pentane requires more than standard flammable liquid protocols. As a Senior Application Scientist, I have designed this guide to explain the causality behind our safety procedures—specifically how the extreme ring strain of the spirocyclic core dictates our segregation, handling, and thermal destruction strategies.

To understand how to dispose of 1-butylspiro[1]pentane safely, we must first examine its molecular geometry. The spiro[1]pentane core consists of two cyclopropane rings fused at a single quaternary carbon. This geometry forces the C-C-C bond angles to compress to approximately 60°, drastically deviating from the ideal tetrahedral angle of 109.5°.

This distortion results in "banana bonds" (bent bonds) with high p-character and an immense localized ring strain energy of approximately 64 kcal/mol (268 kJ/mol)[3].

Operational Impact of Ring Strain:

  • Thermodynamic Instability: While kinetically stable at room temperature, the molecule is thermodynamically primed for exothermic ring-opening[4].

  • Catalytic Vulnerability: If mixed with transition metal catalysts (e.g., Pd, Pt, Rh) or Lewis acids in a general waste carboy, the spiro-core can undergo unintended, rapid exothermic ring-expansion or cleavage, potentially causing a thermal runaway and container rupture.

  • Combustion Dynamics: During incineration, the molecule releases not only the standard enthalpy of combustion for a C9 hydrocarbon but also the pent-up 64 kcal/mol of strain energy, resulting in exceptionally hot localized burn temperatures.

Quantitative Hazard Profile

The following table summarizes the quantitative data and GHS hazard classifications associated with 1-butylspiro[1]pentane and its structural analogs[5], mapping them directly to operational causality.

Property / HazardDescription / ClassificationCausality / Operational Impact
Chemical Identity 1-Butylspiro[1]pentane (CAS: 6191-90-8)Highly lipophilic, volatile strained bicyclic scaffold.
Ring Strain Energy ~64 kcal/mol (spiro[1]pentane core)Drives thermodynamic instability; releases intense heat upon combustion or catalytic ring-opening.
Flammability Highly Flammable Liquid (GHS Category 2/3)Vapors form explosive mixtures with air. Requires grounding, bonding, and non-sparking tools.
Health Hazards Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)Demands strict PPE compliance (nitrile gloves, goggles, fume hood) to prevent dermal/mucosal damage.
Incompatibilities Strong oxidizers, Lewis acids, transition metalsContact in waste streams can trigger violent, exothermic ring-expansion or cleavage reactions.

Step-by-Step Methodologies for Waste Segregation and Disposal

Because of its reactivity profile, 1-butylspiro[1]pentane must never be poured down the drain or mixed indiscriminately into bulk solvent waste.

Protocol A: Routine Waste Segregation and Packaging
  • Compatibility Verification: Ensure the designated waste carboy contains NO halogens, NO heavy metals, and NO strong oxidizers.

  • Containment: Transfer the chemical into a high-density polyethylene (HDPE) or PTFE-lined safety can. Ground and bond all containers during the transfer to prevent static discharge, which could ignite the highly flammable vapors.

  • Inerting (Critical Step): Because of the compound's volatility and flammability, purge the headspace of the waste container with a gentle stream of Argon or Nitrogen for 30 seconds before sealing. This displaces oxygen and mitigates the risk of vapor ignition.

  • Labeling: Label the container explicitly as: "Non-Halogenated Flammable Organic Waste - Highly Strained Hydrocarbon (1-Butylspiro[1]pentane)."

  • Storage: Store the sealed container in a dedicated, ventilated flammable storage cabinet away from heat sources until collection by environmental health and safety (EHS) personnel[6].

Protocol B: High-Temperature Incineration (Facility Level)

The only environmentally and chemically sound method for the ultimate disposal of strained spirocycles is high-temperature incineration.

  • Manifesting: Transfer custody to a licensed hazardous waste disposal facility under the appropriate regulatory codes for ignitable waste (e.g., EPA RCRA code D001).

  • Atomization: At the disposal facility, the liquid waste is atomized into the primary combustion chamber to maximize surface area for oxidation.

  • Thermal Destruction: The incinerator must operate at temperatures exceeding 850°C (typically 1000°C - 1200°C for strained organics) with a residence time of at least 2 seconds. This ensures the complete cleavage of the spirocyclic C-C bonds, preventing the formation of toxic, partial-combustion byproducts.

DisposalPathway Waste 1-Butylspiro[2.2]pentane Waste Stream Segregation Segregate from Oxidizers & Metals Waste->Segregation Container Store in HDPE under Argon Purge Segregation->Container Transport Licensed Hazmat Carrier (RCRA D001) Container->Transport Incinerator High-Temp Incineration (>850°C) Transport->Incinerator Combustion Complete Combustion: CO2 + H2O + Heat Incinerator->Combustion Exothermic Release (~64 kcal/mol strain)

End-to-end operational workflow for the safe disposal and thermal destruction of strained spirocycles.

Emergency Spill Response Workflow

In the event of an accidental release, immediate action is required to prevent vapor accumulation and potential ignition.

Protocol C: Spill Cleanup Methodology
  • Evacuation & Isolation: Immediately extinguish all open flames, turn off hot plates, and eliminate ignition sources. Evacuate non-essential personnel from the immediate vicinity[6].

  • PPE Donning: Responders must don a NIOSH-approved organic vapor respirator, chemical-resistant splash goggles, and double-layered nitrile gloves[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand, diatomaceous earth, or vermiculite[6]. Do not use combustible materials like sawdust or paper towels, as the compound's flammability poses an immediate fire hazard.

  • Absorption & Collection: Allow the absorbent to soak up the liquid. Gently sweep the saturated mixture using non-sparking tools (e.g., brass or conductive plastic dustpans) to avoid generating mechanical sparks.

  • Disposal: Transfer the saturated absorbent into a dedicated hazardous waste bucket, seal tightly, and process via Protocol B for incineration.

SpillResponse Start Spill Detected: 1-Butylspiro[2.2]pentane Assess Assess Volume & Ventilation Start->Assess Evac Evacuate Area & Call Hazmat Assess->Evac > 500 mL or Poor Vent PPE Don PPE: Respirator, Nitrile Gloves, Goggles Assess->PPE < 500 mL & Good Vent Vent Eliminate Ignition Sources & Maximize Ventilation PPE->Vent Absorb Apply Inert Absorbent (Sand/Vermiculite) Vent->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Seal, Label & Send to Incineration Collect->Dispose

Logic tree for emergency spill response and containment of 1-Butylspiro[1]pentane.

References

  • Benchchem. 1-Butylspiro[1]pentane | 6191-90-8. Retrieved from 2

  • ElectronicsAndBooks. An ab Initio Molecular Orbital Study of Structures and Energies of Spiro Compounds: Spiropentane, Spiropentene, Spiropentadiene. Retrieved from 3

  • Benchchem. A Comparative Guide to the Reactivity of 1,4-Dioxaspiro[1]pentane and Other Strained Spirocycles. Retrieved from 4

  • PubChem. Spiro[1]pentane-1-carboxylic Acid | C6H8O2 | CID 4379475. Retrieved from 5

  • Apollo Scientific. Spiro[1]pentane-1-carboxylic acid Safety Data Sheet. Retrieved from 6

Sources

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